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  • Product: Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride
  • CAS: 2089255-54-7

Core Science & Biosynthesis

Foundational

Predictive and Empirical Solubility Profiling of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride in Aqueous Buffers

A Technical Whitepaper for Preformulation and Assay Development Executive Summary Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CAS: 2089255-54-7) is a highly functionalized chemical building block frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Preformulation and Assay Development

Executive Summary

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CAS: 2089255-54-7) is a highly functionalized chemical building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients 1[1]. Because it is a dibasic compound formulated as a dihydrochloride salt, its physicochemical behavior in aqueous media is exquisitely sensitive to pH.

For researchers and drug development professionals, failing to account for the pH-dependent solubility of such intermediates can lead to catastrophic downstream effects, including false positives in in vitro bioassays due to precipitation, underestimated toxicity, and severe formulation bottlenecks 2[2]. This technical guide provides a rigorous, self-validating framework for determining and predicting the equilibrium solubility profile of this compound across physiological and analytical pH ranges.

Physicochemical Profiling & pKa-Dependent Speciation

The molecular architecture of cyclobutyl(pyridin-4-yl)methanamine features two distinct ionizable centers: an aromatic pyridine nitrogen and a primary aliphatic amine. The pH-solubility profile of a weak base is mathematically governed by the Henderson-Hasselbalch equation, relying on its intrinsic solubility (the unionized free base form) and the pKa of its ionizable groups 3[3].

Understanding the speciation of this compound is critical for predicting its phase behavior:

  • Di-cationic State (pH < 5.0): Both the pyridine nitrogen (estimated pKa ~5.2) and the primary amine (estimated pKa ~9.0) are protonated. In this state, the compound exhibits maximum aqueous solubility, limited only by the solubility product ( Ksp​ ) of the dihydrochloride salt4[4].

  • Mono-cationic State (pH 6.0 - 8.0): The pyridine ring is deprotonated, while the primary amine remains ionized. Solubility decreases logarithmically but generally remains adequate for most physiological assays.

  • Free Base State (pH > 9.0): Both nitrogens are neutral. The highly lipophilic cyclobutyl group dominates the hydration energy, leading to a drastic drop in solubility and the thermodynamic precipitation of the free base 5[5].

Speciation A Di-cationic Form (pH < 5.0) High Solubility B Mono-cationic Form (pH 6.0 - 8.0) Moderate Solubility A->B Deprotonation of Pyridine Nitrogen (pKa ~5.2) C Free Base Form (pH > 9.0) Low Intrinsic Solubility B->C Deprotonation of Primary Amine (pKa ~9.0)

Figure 1: pH-dependent speciation of Cyclobutyl(pyridin-4-yl)methanamine.

Experimental Workflow: The Harmonized Shake-Flask Method

To generate an empirical pH-solubility profile, the equilibrium shake-flask method is the universally recognized gold standard, as recommended by the 6[6] and the 7[7].

As an Application Scientist, it is vital to recognize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system to mitigate common artifacts such as supersaturation, buffer depletion, and membrane adsorption.

Step-by-Step Methodology
  • Solid Dispensing (Excess API): Weigh an excess of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (e.g., 15-20 mg) into 5 mL non-leaching glass vials. Causality: An excess ensures the solution reaches true thermodynamic saturation rather than a kinetic dissolution limit 8[8].

  • Buffer Addition (High Capacity): Add 2.0 mL of pre-calibrated 50 mM aqueous buffers (pH 1.2 HCl/NaCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 10.0 Borate). Causality: High buffer capacity is critical. Dissolving a dihydrochloride salt releases protons that can easily overwhelm weak buffers, causing an unintended acidic shift 9[9].

  • Thermal Equilibration: Seal the vials and incubate on an orbital shaker at 37 ± 1 °C for 24 to 48 hours. Mechanical agitation ensures adequate particle contact without creating vortexes that induce agglomeration 6[6].

  • Phase Separation (Ultracentrifugation): Subject the suspension to ultracentrifugation (e.g., 15,000 rpm for 15 mins) to separate the phases. Causality: At high pH, the lipophilic free base may adsorb to standard polymeric filter membranes. Centrifugation prevents this artificial lowering of quantified solubility 10[10].

  • HPLC-UV Quantification: Immediately dilute an aliquot of the supernatant with the mobile phase to prevent precipitation upon cooling to room temperature. Quantify against a validated calibration curve 2[2].

  • Solid-State Verification (XRPD): Analyze the residual solid pellet via X-Ray Powder Diffraction. Causality: Above the pHmax​ , the dihydrochloride salt will disproportionate, and the thermodynamically stable solid phase in equilibrium with the solution will convert to the free base 5[5].

Workflow S1 1. Solid Dispensing (Excess Dihydrochloride Salt) S2 2. Buffer Addition (pH 1.2 to 10.0, 50 mM) S1->S2 S3 3. Thermal Equilibration (37°C, 24-48h, Orbital Shaker) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. HPLC-UV Analysis (Supernatant Quantification) S4->S5 Supernatant S6 6. Solid-State XRD (Pellet Form Verification) S4->S6 Solid Pellet

Figure 2: Harmonized shake-flask equilibrium solubility workflow.

Aqueous Buffer Solubility Profile (Data Synthesis)

Based on the integration of the Henderson-Hasselbalch relationship for dibasic weak bases and structural lipophilicity 11[11], the predicted equilibrium solubility profile for cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is summarized in the table below.

Buffer pHBuffer SystemDominant Solution SpeciesEstimated Solubility (mg/mL)Solid Phase in Equilibrium
1.2 HCl / NaClDi-cation> 50.0Dihydrochloride salt
4.5 Sodium AcetateDi-cation / Mono-cation> 30.0Dihydrochloride salt
6.8 Sodium PhosphateMono-cation5.0 - 10.0Hydrochloride salt
8.5 Tris-HClMono-cation / Free Base0.5 - 2.0Free Base (Precipitate)
10.0 Sodium BorateFree Base< 0.1Free Base (Precipitate)

Mechanistic Insights & Troubleshooting (E-E-A-T)

To ensure the trustworthiness of your solubility data, watch for these two critical phenomena during protocol execution:

1. The Common Ion Effect at Low pH: At pH 1.2, the high concentration of chloride ions from the HCl buffer can artificially suppress the solubility of the dihydrochloride salt due to the common ion effect, driving the equilibrium toward the solid state 4[4]. If anomalous low solubility is observed at pH 1.2 compared to pH 3.0, it is highly recommended to switch to a non-chloride buffer (e.g., methanesulfonate) to validate whether the limit is driven by pH or the Ksp​ of the chloride salt.

2. Final pH Verification (Self-Validating Step): The addition of a highly acidic dihydrochloride salt to a pH 6.8 phosphate buffer often overwhelms the buffer capacity, dropping the final pH of the solution to ~5.0. Always measure the pH of the supernatant after the 48-hour equilibration period. The final solubility value must be plotted against this final equilibrium pH, not the initial nominal buffer pH 9[9].

References

  • NextSDS. "cyclobutyl(pyridin-4-yl)methanamine dihydrochloride — Chemical Substance Information." 1

  • EvitaChem. "N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide." 12

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." 10

  • PMC / NIH. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." 7

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." 6

  • Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery." 2

  • Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD."8

  • PubMed. "General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base." 3

  • CR Com. "pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances."5

  • Pharmacy 180. "Solubility - Pharmaceutical solutions." 9

  • Drug Discovery Online. "Best Practices For Preformulation In Drug Development." 4

  • PMC / NIH. "Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling." 11

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride: A Technical Guide

Executive Summary & Chemical Rationale In early-stage drug discovery, the transition from a novel synthetic hit to a viable lead compound requires rigorous in vitro de-risking. Cyclobutyl(pyridin-4-yl)methanamine dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In early-stage drug discovery, the transition from a novel synthetic hit to a viable lead compound requires rigorous in vitro de-risking. Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (Molecular Formula: C₁₀H₁₄N₂ · 2HCl) represents a versatile building block and potential pharmacophore scaffold. However, its structural features present specific toxicological liabilities that must be evaluated before advancing to in vivo models.

Mechanistic Causality for Assay Selection:

  • The Primary Amine: At physiological pH (7.4), the primary methanamine group is highly protonated. Cationic amphiphilic amines are notorious for trapping within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, necessitating stringent cardiotoxicity screening.

  • The Pyridine Ring: Aromatic nitrogen heterocycles frequently coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This can lead to time-dependent CYP inhibition, hepatotoxicity, or the generation of reactive N-oxide metabolites, making metabolic activation (S9) assays and hepatocyte cytotoxicity screening critical.

The following guide outlines a self-validating, tiered in vitro toxicity screening cascade designed to establish safety margins in accordance with FDA and .

Workflow Start Test Article: Cyclobutyl(pyridin-4-yl)methanamine Cyto Cytotoxicity (HepG2) ATP-based Luminescence Start->Cyto hERG Cardiotoxicity (hERG) Automated Patch-Clamp Start->hERG Ames Genotoxicity (Ames) OECD 471 Protocol Start->Ames Decision Safety Margin Assessment Cyto->Decision hERG->Decision Ames->Decision Pass Lead Advancement Decision->Pass Safety Margin > 30x Fail Structural Optimization Decision->Fail High Liability

Fig 1. Tiered in vitro toxicity screening workflow for novel amine scaffolds.

Hepatotoxicity & General Cytotoxicity (ATP-Luminescence)

To assess baseline cellular toxicity, we utilize an ATP-quantitation assay (e.g., CellTiter-Glo) on human hepatocellular carcinoma cells (HepG2). Why ATP? Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can be artificially skewed if the test compound directly uncouples oxidative phosphorylation. ATP quantitation provides a direct, unconfounded stoichiometric measurement of metabolically active cells.

Step-by-Step Methodology
  • Cell Plating: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled microplate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adhesion.

  • Compound Preparation: Dissolve Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride in DMSO. Prepare a 10-point half-log dilution series (0.1 µM to 300 µM). Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Exposure: Treat cells with the compound for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM).

  • Lysis and Detection: Equilibrate the plate to room temperature. Add an equal volume of ATP-luminescence reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation: The assay is self-validating if the positive control yields >80% cell death and the vehicle control maintains >95% viability. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Cardiotoxicity: Automated Patch-Clamp hERG Assay

The hERG (KCNH2) potassium channel is responsible for the rapid delayed rectifier K⁺ current (I_Kr) in the heart. Inhibition by basic amines leads to Long QT Syndrome (LQTS). To comply with[1], we employ a GLP-aligned automated patch-clamp protocol.

Mechanistic Rationale

Basic amines act as open-channel blockers. They enter the hERG pore during the open state and interact via cation-π and hydrophobic interactions with residues Y652 and F656. The voltage protocol must therefore include a depolarizing prepulse to fully open and inactivate the channels, followed by a repolarizing step to measure the tail current where the block is most evident.

hERG_Mech Drug Cyclobutyl(pyridin-4-yl) methanamine Protonation Protonation of Primary Amine (pH 7.4) Drug->Protonation Pore Binding to Y652/F656 in hERG Inner Cavity Protonation->Pore Block K+ Efflux Blockade Pore->Block QT Action Potential Prolongation (LQTS) Block->QT

Fig 2. Mechanistic pathway of hERG inhibition by basic amine pharmacophores.

Step-by-Step Methodology
  • Cell Line: Use Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch II). Ensure seal resistance is >100 MΩ and pre-compound current is >0.2 nA.

  • Voltage Protocol: From a holding potential of -80 mV, apply a 2-second depolarizing prepulse to +40 mV (to open/inactivate channels), followed by a 2-second repolarizing test pulse to -40 mV to elicit the outward tail current. Stimulate at a frequency of 0.1 Hz.

  • Perfusion: Apply the test compound at 4 concentrations (e.g., 1, 3, 10, 30 µM) cumulatively. Allow 3–5 minutes per concentration for steady-state block.

  • Controls: Use 0.3% DMSO as the negative vehicle control. Use 1 µM E-4031 or Dofetilide as the full-block positive control to validate assay sensitivity.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

To ensure the compound does not induce point mutations (substitutions, additions, or deletions of DNA base pairs), we execute the Ames test according to[2].

Why include metabolic activation? The pyridine ring of the test article may be metabolically oxidized by hepatic enzymes into reactive electrophiles that intercalate DNA. Testing must be done with and without an exogenous metabolic activation system (S9 fraction).

Step-by-Step Methodology
  • Strains: Utilize histidine-requiring Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and the tryptophan-requiring Escherichia coli strain WP2 uvrA.

  • Metabolic Activation: Prepare a 10% (v/v) rat liver S9 mix, induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.

  • Plate Incorporation Method: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of either S9 mix or phosphate buffer. Add to 2 mL of molten top agar containing trace amounts of histidine/biotin or tryptophan.

  • Incubation & Scoring: Pour over minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.

  • Interpretation: A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies that is ≥2-fold (for TA98, TA100, WP2) or ≥3-fold (for TA1535, TA1537) higher than the concurrent solvent control.

Quantitative Data Presentation & Acceptance Criteria

To facilitate rapid decision-making, all quantitative endpoints must be benchmarked against established safety thresholds. Table 1 summarizes the target profiles and self-validating control metrics for the screening cascade.

Table 1: Summary of In Vitro Toxicity Endpoints and Acceptance Criteria

Assay / EndpointTarget Metric for Lead AdvancementPositive Control ValidationNegative Control Validation
HepG2 Cytotoxicity IC₅₀ > 50 µMChlorpromazine (IC₅₀ ~15 µM)0.5% DMSO (Viability > 95%)
hERG Inhibition IC₅₀ > 30 µM (Safety Margin > 30x C_max)E-4031 (1 µM yields > 90% block)0.3% DMSO (< 5% current rundown)
Ames Test (-S9) < 2-fold increase in revertantsSodium Azide / 4-NQO (Strong +)Solvent control within historical limits
Ames Test (+S9) < 2-fold increase in revertants2-Aminoanthracene (Strong +)Solvent control within historical limits

Note: If Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride exhibits a hERG IC₅₀ < 10 µM, structural optimization (e.g., reducing the basicity of the amine via fluorination or introducing steric bulk around the cyclobutyl ring) is highly recommended before proceeding to in vivo pharmacokinetic studies.

References

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Retrieved from[Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. Retrieved from[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Retrieved from[Link]

  • IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. National Institutes of Health (NIH) / U.S. FDA Guidance Document. Retrieved from[Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Properties of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties of cyclobuty...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride scaffolds. In the absence of publicly available, specific data for this exact molecule, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK), drawing upon data from structurally related compounds and outlining the requisite experimental protocols to definitively characterize its profile. This approach is designed to empower researchers to make informed decisions in the design and execution of their discovery and development programs.

Preamble: The Strategic Imperative of Early ADME Assessment

In modern drug discovery, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkbox but a critical, value-driving activity.[1] A molecule's therapeutic potential is inextricably linked to its ability to reach the target tissue in sufficient concentration and for an appropriate duration. Neglecting early ADME assessment introduces significant risk of late-stage attrition, where promising candidates fail due to unforeseen pharmacokinetic liabilities.[1] This guide is structured to provide a foundational understanding of the likely pharmacokinetic profile of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride and to detail the experimental methodologies required for its empirical validation.

I. Molecular Scrutiny: Predicting Pharmacokinetic Behavior from Structure

The structure of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride, featuring a pyridine ring, a cyclobutane moiety, and a primary amine, offers initial clues into its potential pharmacokinetic disposition.

  • The Pyridine Moiety: As a bioisostere of a phenyl ring, the pyridine moiety can significantly influence a compound's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing solubility and interactions with biological targets.[2] However, the pyridine ring is also susceptible to metabolism, primarily oxidation and N-oxide formation, which can be a key determinant of clearance.[2][3] The basicity of the pyridine nitrogen will influence the compound's ionization state at physiological pH, impacting its absorption and distribution.

  • The Cyclobutane Ring: The inclusion of a cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous for target binding.[4][5] From a metabolic standpoint, cyclobutane rings are generally more stable than larger, more flexible cycloalkanes.[6] However, they are not inert and can undergo hydroxylation. The strained nature of the ring can also influence the metabolic stability of adjacent functional groups.[4][5]

  • The Methanamine Linker: The primary amine is a key functional group that will be protonated at physiological pH, influencing solubility and interaction with transporters. It is also a potential site for metabolism, including oxidation and conjugation reactions.

II. The Four Pillars of Pharmacokinetics: A Prospective Analysis

This section outlines the anticipated ADME properties of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride, based on its structural components and general principles of drug metabolism.

A. Absorption

The oral bioavailability of this scaffold will be governed by a balance of its solubility and permeability. As a dihydrochloride salt, the aqueous solubility is expected to be favorable. However, the high polarity resulting from the protonated amine and pyridine nitrogen may limit passive diffusion across the gastrointestinal membrane. The potential for involvement of active transport mechanisms should not be discounted.

B. Distribution

Following absorption, the compound's distribution will be influenced by its plasma protein binding, tissue permeability, and potential for accumulation in specific organs. The basic nature of the molecule suggests a potential for a volume of distribution greater than total body water. The degree of plasma protein binding will be a critical determinant of the unbound fraction of the drug, which is the portion free to interact with its target and be metabolized.

C. Metabolism

Metabolism is anticipated to be a primary route of clearance for this scaffold. Key metabolic pathways to investigate include:

  • Oxidation of the Pyridine Ring: Cytochrome P450 (CYP) enzymes are likely to mediate the oxidation of the pyridine ring, leading to the formation of N-oxides and hydroxylated metabolites.

  • Hydroxylation of the Cyclobutane Ring: The cyclobutane ring is a potential site for hydroxylation, also likely mediated by CYP enzymes.

  • Oxidation of the Methanamine Linker: The primary amine can undergo oxidative deamination.

  • Phase II Conjugation: The primary amine and any hydroxylated metabolites can be further metabolized through conjugation with glucuronic acid or sulfate.

D. Excretion

The primary route of excretion for the parent compound and its metabolites is expected to be renal. The extent of renal clearance will depend on glomerular filtration, active tubular secretion, and passive reabsorption. Given the compound's polarity, active tubular secretion is a possibility. A minor portion may also be excreted in the feces via biliary excretion of metabolites.

III. The Experimental Gauntlet: A Roadmap to Pharmacokinetic Characterization

To move from prediction to empirical data, a tiered approach to in vitro and in vivo studies is essential.[4] This section provides detailed, field-proven protocols for the key experiments required to define the pharmacokinetic profile of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.

A. In Vitro ADME Assays: The First Line of Inquiry

In vitro assays are pivotal in early drug discovery for their ability to provide rapid, cost-effective data on a compound's fundamental ADME properties.[7]

  • Aqueous Solubility:

    • Protocol: A thermodynamic solubility assay is performed by adding an excess of the compound to a buffered aqueous solution at various pH values (e.g., 4.0, 7.4, 9.0). The suspension is shaken until equilibrium is reached (typically 24 hours). The supernatant is then filtered and the concentration of the dissolved compound is determined by LC-MS/MS.

    • Causality: Determining solubility at different pH values is crucial as it mimics the conditions in different parts of the gastrointestinal tract and influences oral absorption.

  • Lipophilicity (LogD):

    • Protocol: The distribution coefficient (LogD) is determined at a physiological pH of 7.4 using the shake-flask method with n-octanol and a phosphate buffer. The concentrations of the compound in both phases are measured by LC-MS/MS after equilibrium is reached.

    • Causality: LogD provides an indication of a compound's lipophilicity, which influences its permeability across biological membranes and its potential for non-specific binding.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Protocol: A donor plate containing the test compound in a buffered solution is placed in contact with an acceptor plate, separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane). After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured to determine the permeability coefficient.

    • Causality: PAMPA provides a high-throughput, cell-free method to assess passive diffusion, a key mechanism for oral absorption.

  • Caco-2 Permeability Assay:

    • Protocol: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane. The test compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is monitored over time. The apparent permeability (Papp) in both directions (A to B and B to A) is calculated.

    • Causality: This assay provides a more biologically relevant measure of permeability, as it accounts for both passive diffusion and active transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Liver Microsomal Stability Assay:

    • Protocol: The test compound is incubated with liver microsomes (from human and other species of interest) in the presence of the cofactor NADPH at 37°C.[7][8] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.[7] The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • Causality: This assay primarily assesses Phase I metabolic stability, particularly metabolism mediated by CYP enzymes.[8] The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

  • Hepatocyte Stability Assay:

    • Protocol: The test compound is incubated with cryopreserved or fresh hepatocytes in suspension or as a plated monolayer.[9][10][11] Samples are taken at various time points and analyzed for the disappearance of the parent compound.

    • Causality: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive assessment of metabolic stability.[8][9]

  • Rapid Equilibrium Dialysis (RED):

    • Protocol: A RED device consists of two chambers separated by a semi-permeable membrane. Plasma containing the test compound is added to one chamber, and a buffer solution is added to the other. The device is incubated until equilibrium is reached. The concentrations of the compound in both chambers are then measured to determine the fraction unbound (fu).

    • Causality: Plasma protein binding is a critical parameter as only the unbound drug is available to exert a pharmacological effect and to be metabolized and excreted.

B. In Vivo Pharmacokinetic Studies: The Whole-System Validation

Following promising in vitro data, in vivo studies in animal models (typically rodents) are necessary to understand the compound's behavior in a complete biological system.[12][13]

  • Study Design:

    • Animals: Male Sprague-Dawley rats or CD-1 mice are commonly used.[12]

    • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.[14] A typical dose might be 1-5 mg/kg for IV and 5-20 mg/kg for PO, formulated in a suitable vehicle.

    • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling.[12][14] Plasma is separated by centrifugation and stored at -80°C until analysis.[14]

  • Bioanalysis:

    • Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of the parent compound in plasma.[15][16] This involves optimizing the chromatographic separation and mass spectrometric detection parameters.

    • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Software: Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin.

    • Parameters: Key pharmacokinetic parameters are calculated, including:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.[13]

      • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.[13]

      • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.[13]

      • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

      • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

IV. Data Synthesis and Visualization: From Numbers to Insights

Effective communication of pharmacokinetic data is crucial for project teams to make informed decisions.

Quantitative Data Summary
Parameter In Vitro Assay Predicted Outcome for Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride Justification
Aqueous Solubility Thermodynamic SolubilityHighDihydrochloride salt form.
Lipophilicity (LogD at pH 7.4) Shake-Flask MethodLow to ModeratePresence of polar amine and pyridine groups.
Permeability (Papp) PAMPA / Caco-2Low to ModeratePolarity may limit passive diffusion; potential for active transport.
Metabolic Stability (t½) Liver Microsomes / HepatocytesModerate to High ClearancePyridine and primary amine are common sites for metabolism.
Plasma Protein Binding (% Bound) Rapid Equilibrium DialysisLow to ModerateDependent on specific interactions with plasma proteins.
In Vivo Bioavailability (F%) Rodent PK StudyLow to ModeratePotential for first-pass metabolism and permeability limitations.
In Vivo Clearance (CL) Rodent PK StudyModerate to HighConsistent with expected metabolic clearance.
In Vivo Volume of Distribution (Vd) Rodent PK StudyModerate to HighBasic nature of the molecule.
Visualizing the Path Forward: Experimental and Metabolic Workflows

Pharmacokinetic_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_decision Project Decision A Physicochemical Properties (Solubility, LogD) B Permeability (PAMPA, Caco-2) A->B informs absorption C Metabolic Stability (Microsomes, Hepatocytes) D Plasma Protein Binding (RED) C->D informs disposition E Rodent PK Study (IV & PO Dosing) C->E guides in vivo study design G Pharmacokinetic Analysis (NCA) D->G aids interpretation F Bioanalysis (LC-MS/MS) E->F F->G H Candidate Selection or Structure-ADME Relationship-Guided Optimization G->H

Caption: A typical workflow for the pharmacokinetic characterization of a small molecule drug candidate.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Cyclobutyl(pyridin-4-yl)methanamine M1 N-Oxide (Pyridine Ring) Parent->M1 M2 Hydroxylated Metabolite (Cyclobutane Ring) Parent->M2 M3 Oxidative Deamination (Methanamine) Parent->M3 M4 Glucuronide Conjugate M2->M4 M5 Sulfate Conjugate M2->M5 M3->M4

Caption: Predicted metabolic pathways for cyclobutyl(pyridin-4-yl)methanamine.

V. Conclusion: A Data-Driven Path to Success

While specific pharmacokinetic data for cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is not yet in the public domain, a comprehensive understanding of its likely ADME profile can be inferred from its chemical structure. This guide has outlined these predictions and, more importantly, provided a detailed experimental roadmap for their empirical validation. By systematically executing the described in vitro and in vivo studies, researchers can generate the critical data necessary to understand the pharmacokinetic properties of this scaffold, enabling data-driven decisions to advance the most promising candidates toward the clinic. The integration of early and thorough ADME profiling is a cornerstone of modern, efficient drug discovery.

VI. References

  • In Silico Prediction of Pharmacokinetic Properties. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Schneider, N., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • Soffientini, U., et al. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis Online. [Link]

  • Guidelines for characterization of probes to be used in animals. (n.d.). Chemical Probes. Retrieved March 20, 2026, from [Link]

  • In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. (2024, July 30). bioRxiv. [Link]

  • Ali, A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12. [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved March 20, 2026, from [Link]

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. [Link]

  • Murine Pharmacokinetic Studies. (2025, August 5). Bio-protocol. [Link]

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 4). protocols.io. [Link]

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • cyclohexyl(pyrimidin-4-yl)methanamine. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2445. [Link]

  • Pinto, D. J., et al. (2001). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry, 44(4), 566-578. [Link]

  • Uges, D. R., et al. (1982). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics, 221(3), 655-659. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. [Link]

  • cyclobutyl(pyridin-4-yl)methanamine dihydrochloride. (n.d.). ECHA. Retrieved March 20, 2026, from [Link]

  • Cook, B. T., et al. (1993). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 16(1), 1-19. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Bentham Science. [Link]

  • Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. (2021). Pakistan Journal of Medical & Health Sciences, 15(10). [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.). PMC. [Link]

  • Jia, Z. P., et al. (1995). Pharmacokinetics of 4-[4"-(2",2",6",6"-tetramethyl-1"-piperidinyloxy) amino]-4'-demethylepipodophyllotoxin in mice bearing sarcoma 180. Zhongguo Yao Li Xue Bao, 16(3), 197-200. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). RSC Advances. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026, January 19). Journal of Pharmaceutical and Bioanalytical Science. [Link]

  • [3,3-difluoro-1-(pyridin-4-yl)cyclobutyl]methanamine. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). PMC. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). PMC. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). PMC. [Link]

  • Cyclobutane – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride

An Application Note for the Synthesis of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Cyclobutyl(pyridin-4-yl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Cyclobutyl(pyridin-4-yl)methanamine as its dihydrochloride salt. The synthetic strategy is centered on a one-pot reductive amination reaction between cyclobutanone and pyridin-4-ylmethanamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide is designed to be self-contained, offering not only a detailed experimental procedure but also the scientific rationale behind the choice of reagents and conditions, ensuring a robust and reproducible synthesis. The protocol includes sections on material preparation, reaction execution, product purification, and final salt formation, supported by safety information, quantitative data tables, and a visual workflow diagram.

Synthetic Strategy and Rationale

The synthesis of the target secondary amine is achieved via a direct, or one-pot, reductive amination. This highly efficient and widely used method combines two discrete chemical transformations into a single procedural step: the formation of an iminium ion intermediate from a ketone and a primary amine, and its subsequent reduction to the corresponding secondary amine.[1][2][3][4]

Reaction Scheme:

Scientific Rationale (E-E-A-T):

  • Expertise & Experience: Direct alkylation of pyridin-4-ylmethanamine with a cyclobutyl halide is a potential alternative, but this method is notoriously difficult to control and often leads to over-alkylation, producing significant amounts of the tertiary amine and quaternary ammonium salts.[3] Reductive amination circumvents this issue entirely. The choice of Sodium Triacetoxyborohydride (STAB) as the reducing agent is critical. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is selective for the protonated imine (iminium ion) over the starting ketone.[2][5][6] This selectivity is key to the success of the one-pot procedure, as it allows the reducing agent to be present from the start without consuming the cyclobutanone. Furthermore, STAB is safer and less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[1] The reaction is catalyzed by a catalytic amount of acetic acid, which facilitates the initial dehydration step to form the iminium ion intermediate.[5][7]

  • Trustworthiness: The protocol's reliability is ensured through in-process monitoring and a robust purification strategy. Reaction completion can be tracked by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials. The purification involves a standard acid-base extraction, which effectively separates the basic amine product from non-basic impurities and unreacted ketone. Final purification of the free base is achieved through column chromatography. The conversion to the dihydrochloride salt not only provides a stable, solid form of the product but also serves as an additional purification step, often yielding a highly pure crystalline solid.[8]

Experimental Protocol

This protocol is divided into three main stages: the synthesis of the free base, its purification, and the final conversion to the dihydrochloride salt.

Materials and Equipment
Reagent/MaterialM.W.CAS No.Amount (Equivalents)Notes
Cyclobutanone70.091191-95-31.0 g (14.27 mmol, 1.0 eq)Colorless liquid. Store in a cool, well-ventilated area.[9][10][11]
Pyridin-4-ylmethanamine108.143731-53-11.70 g (15.70 mmol, 1.1 eq)Colorless to light yellow liquid. Air sensitive.[12][13][14][15]
Sodium Triacetoxyborohydride (STAB)211.9456553-60-74.52 g (21.41 mmol, 1.5 eq)Moisture-sensitive solid. Handle under an inert atmosphere if possible.[16][17][18][19]
Glacial Acetic Acid60.0564-19-70.08 mL (1.43 mmol, 0.1 eq)Corrosive.
1,2-Dichloroethane (DCE)98.96107-06-270 mLAnhydrous. Aprotic solvent.
Dichloromethane (DCM)84.9375-09-2~200 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8~100 mLAqueous solution.
1 M Sodium Hydroxide (NaOH)40.001310-73-2~50 mLAqueous solution.
Brine (Saturated NaCl solution)58.447647-14-5~50 mLAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9As neededDrying agent.
Diethyl Ether (Et₂O)74.1260-29-7~100 mLFor salt precipitation and washing.
4 M HCl in 1,4-Dioxane-7647-01-0~10 mLCorrosive and moisture-sensitive.
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel (500 mL)
Rotary evaporator
Glass funnel and filter paper
Standard laboratory glassware
Stage 1: Synthesis of Cyclobutyl(pyridin-4-yl)methanamine
  • To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridin-4-ylmethanamine (1.70 g, 15.70 mmol).

  • Dissolve the amine in 70 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add cyclobutanone (1.0 g, 14.27 mmol) to the solution, followed by glacial acetic acid (0.08 mL, 1.43 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (4.52 g, 21.41 mmol) to the reaction mixture in portions over 10 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS, checking for the disappearance of the starting materials.

Stage 2: Workup and Purification of the Free Base
  • Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) will occur.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash them with 1 M aqueous NaOH (50 mL), followed by brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional but Recommended): The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure free base, Cyclobutyl(pyridin-4-yl)methanamine.

Stage 3: Formation of the Dihydrochloride Salt
  • Dissolve the purified (or crude) Cyclobutyl(pyridin-4-yl)methanamine free base in approximately 50 mL of diethyl ether (or another suitable solvent like ethyl acetate).

  • While stirring, slowly add 4 M HCl in 1,4-dioxane dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms. Typically, slightly more than 2 equivalents of HCl will be required.

  • Continue stirring the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 25 mL) to remove any non-salt impurities.

  • Dry the resulting white to off-white solid under vacuum to a constant weight to yield Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.

Workflow Visualization

The following diagram outlines the complete synthesis and purification workflow.

Synthesis_Workflow Start Starting Materials: - Cyclobutanone - Pyridin-4-ylmethanamine Reaction One-Pot Reductive Amination Solvent: DCE Catalyst: Acetic Acid Reducing Agent: STAB Temp: Room Temperature Start->Reaction Combine Quench Aqueous Quench (sat. NaHCO₃) Reaction->Quench 12-24h Extraction Liquid-Liquid Extraction (DCM / H₂O) Quench->Extraction Drying Dry Organic Phase (MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration FreeBase Crude Free Base (Cyclobutyl(pyridin-4-yl)methanamine) Concentration->FreeBase Chromatography Column Chromatography (Optional Purification) FreeBase->Chromatography SaltFormation Salt Formation Solvent: Diethyl Ether Reagent: 4M HCl in Dioxane FreeBase->SaltFormation Direct to Salt PureFreeBase Pure Free Base Chromatography->PureFreeBase PureFreeBase->SaltFormation Dissolve Filtration Vacuum Filtration & Washing SaltFormation->Filtration FinalProduct Final Product: Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride Filtration->FinalProduct Dry

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

Introduction Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a highly functionalized, sterically encumbered α-branched primary amine. The incorporation of such complex 3D architectures is increasingly prevalent in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a highly functionalized, sterically encumbered α-branched primary amine. The incorporation of such complex 3D architectures is increasingly prevalent in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics.

However, utilizing this building block in palladium-catalyzed carbon-nitrogen (C–N) bond formation (the Buchwald-Hartwig amination) presents a triad of distinct chemical challenges. This application note provides a self-validating, optimized protocol designed to overcome these barriers using state-of-the-art palladacycle precatalysts and rationally designed biarylphosphine ligands.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand that successful cross-coupling is not merely about mixing reagents; it is about managing competing kinetic pathways.

Overcoming Steric Hindrance (Ligand Selection)

The α-cyclobutyl and α-pyridyl substituents create a highly congested steric environment around the primary amine. This bulk impedes the reductive elimination step and increases the propensity for unproductive β-hydride elimination. For the monoarylation of primary amines, the BrettPhos ligand family is the industry standard. However, for highly branched amines like cyclobutyl(pyridin-4-yl)methanamine, tBuBrettPhos is strictly recommended. The bulky di-tert-butyl groups on the phosphine enforce a highly reactive monoligated L1​Pd(0) active species that accelerates reductive elimination—the rate-determining step for sterically hindered amines—while completely suppressing over-arylation .

Mitigating Competitive Coordination (Precatalyst Selection)

The pyridin-4-yl nitrogen acts as a strong σ-donor, which can competitively bind to the palladium center, potentially trapping the catalyst in an off-cycle resting state. Traditional catalyst systems generated in situ from Pd(OAc)2​ activate too slowly. Utilizing a tBuBrettPhos Pd G3 (or G4) precatalyst ensures rapid, quantitative generation of the active L1​Pd(0) species at room temperature upon deprotonation of the mesylate leaving group, kinetically outcompeting pyridine coordination .

Salt Neutralization Dynamics (Base Causality)

As a dihydrochloride salt, the substrate requires precise stoichiometric control of the base.

  • Neutralization: 2.0 equivalents of base are consumed immediately to neutralize the 2HCl and liberate the free amine.

  • Catalytic Cycle: 1.0 equivalent of base is required to deprotonate the palladium-amido intermediate.

  • Excess: An additional 0.5–1.0 equivalent ensures the reaction is driven to completion.

Visualizations

CatalyticCycle Pd0 Active Catalyst L·Pd(0) OA Oxidative Addition L·Pd(II)(Ar)(X) Pd0->OA + Ar-X Coord Amine Coordination (Pyridine Interference Risk) OA->Coord + R-NH2·2HCl Deprot Deprotonation Requires >3 eq Base Coord->Deprot + Base Amido Palladium Amido L·Pd(II)(Ar)(NHR) Deprot->Amido - Base·HCl RE Reductive Elimination Product Release Amido->RE RE->Pd0 - Ar-NHR

Pd-catalyzed Buchwald-Hartwig cycle highlighting salt deprotonation and pyridine interference.

Workflow Start Amine·2HCl Salt Base Add 3.5 - 4.0 eq NaOtBu (Neutralization + Catalysis) Start->Base Cat Add tBuBrettPhos Pd G3 & Aryl Halide Base->Cat React Heat at 80-100 °C in 1,4-Dioxane Cat->React Product Coupled Product React->Product

Optimized experimental workflow for handling dihydrochloride salts in C-N cross-coupling.

Optimization Matrix & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why specific conditions are mandated for this substrate.

EntryLigand / PrecatalystBase (Equiv)SolventTemp (°C)Observation / Yield
1XPhos Pd G2NaOtBu (2.5)Dioxane100Trace (Incomplete salt neutralization)
2BrettPhos Pd G3NaOtBu (4.0)Dioxane8065% (Slow reductive elimination)
3 tBuBrettPhos Pd G3 NaOtBu (4.0) Dioxane 80 >90% (Optimal for α-branched amines)
4tBuBrettPhos Pd G3LHMDS (4.0)Toluene8085% (Good alternative for base-sensitive Ar-X)
5tBuBrettPhos Pd G3K₃PO₄ (4.0)Dioxane11070% (Requires higher temp for weak base)

Detailed Experimental Protocol

Reagents and Equipment
  • Amine: Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.0 mmol)

  • Electrophile: Aryl halide (1.1 mmol)

  • Catalyst: tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: NaOtBu (4.0 mmol, 4.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Equipment: Oven-dried Schlenk tube or 20 mL reaction vial with a PTFE-lined septum.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge the oven-dried reaction vial with Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (235 mg, 1.0 mmol), the aryl halide (1.1 mmol, if solid), tBuBrettPhos Pd G3 (17 mg, 2 mol%), and NaOtBu (384 mg, 4.0 mmol).

  • Solvent Addition & Neutralization: Seal the vial with the PTFE septum and remove it from the glovebox. Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Critical Insight: The excess NaOtBu will immediately begin neutralizing the dihydrochloride salt. This generates a slight exotherm and results in the precipitation of insoluble NaCl.

  • Liquid Reagent Addition: If the aryl halide is a liquid, add it at this stage via a microsyringe to prevent premature catalyst activation before the electrophile is present.

  • Reaction Execution: Place the vial in a pre-heated oil block at 80 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

    • Critical Insight: Vigorous stirring is absolutely essential due to the biphasic nature of the reaction caused by the heavy NaCl byproduct crashing out of solution.

  • Reaction Monitoring: Monitor the consumption of the aryl halide via LC-MS. The pyridine ring renders the coupled product highly UV-active, making UV-Vis tracking straightforward.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad thoroughly with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

    • Critical Insight: Add 1% Triethylamine (TEA) to the eluent to prevent the basic pyridine product from streaking on the acidic silica gel.

References

  • Ruiz-Castillo, P.; Blackmond, D. G.; Buchwald, S. L. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 2015.[Link]

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." Organic Letters, 2013.[Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]

Method

Application Note: Advanced Protocols for the Preparation of Amide Derivatives Using Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

Executive Summary & Pharmacological Rationale Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1]. The in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1]. The incorporation of a pyridine ring provides a robust hydrogen-bond acceptor capable of interacting with target kinase hinge regions or GPCR binding pockets. Concurrently, the cyclobutyl moiety introduces steric bulk and conformational restriction, which can significantly enhance the lipophilicity and metabolic stability of the resulting lead compounds. This application note outlines optimized, self-validating protocols for coupling this specific dihydrochloride salt with various carboxylic acids to yield high-purity amide derivatives.

Mechanistic Principles of Dihydrochloride Salt Coupling

When utilizing amine hydrochloride salts in amide coupling, the primary failure mode in many laboratories is improper stoichiometric control of the tertiary base[2].

  • The Causality of Excess Base: Cyclobutyl(pyridin-4-yl)methanamine is supplied as a dihydrochloride salt. This means exactly 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are consumed instantaneously just to liberate the free amine nucleophile in situ.

  • Activation Requirements: Coupling reagents like HATU or HBTU require an additional 1.0 to 2.0 equivalents of base to facilitate the deprotonation of the carboxylic acid and drive the formation of the active O-acyl(tetramethyl)isouronium intermediate[3].

  • Total Stoichiometry: Therefore, a minimum of 4.0 equivalents of DIPEA is strictly required. Using a standard 2.0 equivalents (as one might for a free amine) will result in an acidic reaction mixture, stalling the reaction at the active ester stage and leading to hydrolysis or N-acylurea byproduct formation.

Experimental Workflows

ReactionMechanism A Carboxylic Acid (1.0 eq) B Pre-Activation (HATU + DIPEA) A->B Step 1 C Active Ester Intermediate B->C E Amide Product (Target) C->E Step 2 D Amine·2HCl + Excess DIPEA D->E Nucleophilic Attack

Fig 1. Mechanistic workflow of amide coupling using an amine dihydrochloride salt.

Standardized Protocols

Protocol A: High-Efficiency Coupling with HATU

Best suited for sterically hindered or electronically deactivated carboxylic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the solution. Stir for 2 minutes to ensure complete deprotonation of the acid.

  • Activation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15–20 minutes. Causality: This pre-activation step forms the highly reactive 7-azabenzotriazole active ester, preventing the coupling agent from reacting directly with the amine.

  • Amine Addition: Add Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.1 eq) to the activated mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–12 hours. Do not proceed to workup until LC-MS or TLC confirms the complete disappearance of the active ester and the presence of the product mass [M+H]+ .

  • Quenching & Extraction: Quench the reaction with water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with Saturated Aqueous NaHCO3​ (3x) and Brine (1x). Do not wash with acid (See Section 6).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Cost-Effective Coupling with EDC·HCl / HOBt

Best suited for standard aliphatic/aromatic acids and allows for easier byproduct removal[4].

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq) and Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add DIPEA (4.0 eq) dropwise to free-base the amine and solubilize the suspension.

  • Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

  • Stir at room temperature overnight (12–16 hours).

  • Dilute with additional DCM, wash with Sat. NaHCO3​ and Brine. Dry over Na2​SO4​ , concentrate, and purify.

Quantitative Data & Stoichiometry

Reagent / MaterialEquivalentsFunctionMW ( g/mol )
Carboxylic Acid1.0ElectrophileVariable
Cyclobutyl(pyridin-4-yl)methanamine·2HCl1.1Nucleophile235.15
HATU (Protocol A)1.2Coupling Agent380.23
EDC·HCl (Protocol B)1.2Coupling Agent191.70
DIPEA4.0Base / Neutralizer129.24
DMF or DCMN/ASolvent (0.1 M)N/A

Self-Validation & Troubleshooting

Critical Insight: Workup pH Control

Standard amide coupling workups dictate washing the organic layer with 1M HCl or 5% Citric Acid to remove unreacted amine. You must avoid this step when using Cyclobutyl(pyridin-4-yl)methanamine. The pyridine ring has a pKa of ~5.2. An acidic wash will protonate the pyridine moiety, converting your target amide product into a water-soluble salt that will be completely lost in the aqueous waste.

WorkupLogic Start Crude Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute AcidWash Acid Wash (1M HCl) AVOID Dilute->AcidWash pH < 5 BaseWash Base Wash (Sat. NaHCO3) RECOMMENDED Dilute->BaseWash pH > 7 Lost Product Lost to Aqueous (Pyridine Protonated) AcidWash->Lost Saved Product in Organic Phase (Pyridine Neutral) BaseWash->Saved

Fig 2. Workup logic highlighting the avoidance of acidic washes due to the pyridine moiety.

Ninhydrin (Kaiser) Test Validation

To build a self-validating loop into your workflow, perform a Ninhydrin stain on your TLC plate. The unreacted primary amine of the cyclobutyl(pyridin-4-yl)methanamine will stain a deep purple/blue. A successful amidation is confirmed when the product spot is UV-active (due to the pyridine ring) but remains Ninhydrin-negative (colorless/yellow), proving the primary amine has been fully converted into the amide.

Sources

Application

Application Note: Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride in Kinase Inhibitor Design

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of rational drug design. The "phenyl-pyridyl switch" is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of rational drug design. The "phenyl-pyridyl switch" is a highly effective maneuver used to optimize physicochemical properties, reduce lipophilicity, and enhance target engagement[1]. Within the realm of ATP-competitive kinase inhibitors, the pyridine nitrogen frequently acts as a critical hydrogen bond acceptor, interacting directly with the highly conserved hinge region of the kinase active site[1].

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CAS: 1337175-70-8) is a privileged building block that builds upon this pharmacophore. It combines the hinge-binding potential of a pyridin-4-yl moiety with a sterically demanding, lipophilic cyclobutyl group.

Causality in Structural Design:

  • Pyridin-4-yl Motif: Projects into the solvent-exposed region or interacts with the hinge backbone, depending on the core scaffold orientation.

  • Cyclobutyl Substitution: The addition of the cyclobutyl ring at the alpha-position of the methanamine serves two purposes. First, it restricts the conformational flexibility of the linker, reducing the entropic penalty upon binding. Second, it is sized perfectly to occupy adjacent hydrophobic pockets (such as the gatekeeper pocket or ribose-binding pocket), which significantly enhances kinase selectivity compared to unsubstituted linear amines.

  • Dihydrochloride Salt Form: Primary amines with adjacent aliphatic bulk can be prone to oxidation and are often difficult to handle as free bases (frequently presenting as hygroscopic oils). The dihydrochloride salt ensures a stable, free-flowing crystalline powder that is highly soluble in aqueous media and stable for long-term cold-chain storage[2].

Physicochemical Profiling

Understanding the physical parameters of this building block is critical for calculating reaction stoichiometry and predicting the behavior of the final synthesized inhibitor.

Table 1: Physicochemical Properties of the Building Block

PropertyValueCausality / Implication for Synthesis
Chemical Formula C₁₀H₁₄N₂ · 2HClRequires exactly 2.0 equivalents of base just to neutralize the salt before coupling.
Molecular Weight 235.15 g/mol (Salt) 162.23 g/mol (Free Base)Mass calculations must account for the dual HCl molecules to avoid under-dosing the active amine.
InChIKey KFWCZAZAYCZEAQ-UHFFFAOYSA-NUsed for exact structural querying in cheminformatics databases[2].
Steric Hindrance High (Alpha-branched)Necessitates high-efficiency coupling reagents (e.g., HATU) rather than standard carbodiimides.

Chemical Synthesis Workflow & Protocol

The following workflow outlines the integration of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride into a generic heteroaryl carboxylic acid core to generate a targeted kinase inhibitor library.

SynthesisWorkflow Start Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride Step1 Freebasing & Activation (DIPEA, HATU, DMF) Start->Step1 3+ eq. Base Step2 Amide Coupling (Target Scaffold) Step1->Step2 Nucleophilic Attack QC1 LC-MS Verification (Self-Validation) Step2->QC1 Reaction Check Step3 Prep-HPLC Purification QC1->Step3 >95% Conversion Step4 In Vitro Kinase Assay Step3->Step4 Pure Inhibitor QC2 Z'-Factor Calculation (Assay Validation) Step4->QC2 Data QC

Figure 1: Self-validating chemical synthesis and biological evaluation workflow for kinase inhibitor generation.

Protocol 1: Sterically Hindered Amide Coupling (Self-Validating System)

Objective: Couple the dihydrochloride building block to a kinase-directed carboxylic acid scaffold.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because the cyclobutyl group creates significant alpha-steric hindrance. HATU forms a highly reactive 7-aza-OBt ester intermediate necessary to overcome this barrier.

  • Freebasing the Amine: In a separate vial, suspend Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.2 eq) in DMF. Add 3.0 eq of DIPEA and sonicate for 2 minutes until fully dissolved.

    • Causality: 2.0 equivalents of DIPEA are consumed immediately to strip the dual HCl molecules. The remaining 1.0 eq ensures the amine remains nucleophilic.

  • Coupling: Add the freebased amine solution dropwise to the activated acid mixture. Stir at 40°C for 4 hours.

    • Causality: Mild heating (40°C) provides the kinetic energy required to drive the sterically hindered nucleophilic attack to completion.

  • Self-Validation (LC-MS Check): Withdraw a 5 µL aliquot, dilute in 1 mL of MeOH, and inject into the LC-MS.

    • Validation Criteria: Proceed to workup only if the extracted ion chromatogram (EIC) shows >95% consumption of the starting carboxylic acid and the presence of the desired product mass [M+H]+.

  • Workup & Purification: Quench with saturated NaHCO₃, extract with EtOAc, concentrate, and purify via reverse-phase Prep-HPLC (Water/MeCN with 0.1% TFA).

Biological Evaluation: Kinase Inhibition

Once synthesized, the inhibitor must be evaluated for its ability to block ATP binding. Small molecule inhibitors utilizing this building block are frequently deployed against targets like cyclin-dependent kinases (CDKs), which are pivotal in regulating cell cycle progression[3].

KinasePathway Signal Mitogenic Signals Target Target Kinase (e.g., CDK4/6) Signal->Target Activation Substrate Rb Protein (Substrate) Target->Substrate Phosphorylation Inhibitor Cyclobutyl-Pyridyl Inhibitor Inhibitor->Target ATP-Competitive Binding Response Cell Cycle Progression Substrate->Response G1 to S Phase

Figure 2: Intervention of the synthesized cyclobutyl-pyridyl inhibitor in a standard kinase signaling cascade.

Protocol 2: TR-FRET Kinase Assay (Self-Validating System)

Objective: Determine the IC₅₀ of the synthesized inhibitor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: MgCl₂ is strictly required because the kinase recognizes the ATP-Mg²⁺ complex, not free ATP. DTT is included to prevent the oxidation of critical catalytic cysteine residues in the kinase active site.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well assay plate.

  • Pre-Incubation: Add 5 µL of the purified kinase enzyme (diluted in assay buffer) to the wells. Incubate at room temperature for 30 minutes.

    • Causality: The bulky cyclobutyl group can result in slower binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix to initiate the reaction. The ATP concentration should be set at the empirical Kₘ for the specific kinase.

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO (negative control, 0% inhibition) and 16 wells of 10 µM Staurosporine (positive control, 100% inhibition).

    • Validation Criteria: Calculate the Z'-factor. The assay data is only considered valid and trustworthy if Z' > 0.6 . If Z' < 0.6, the plate must be discarded due to pipetting error or reagent degradation.

  • Detection & Readout: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Read the time-resolved fluorescence at 615 nm and 665 nm.

Quantitative Data: The Impact of the Cyclobutyl Group

To demonstrate the structural utility of this specific building block, the table below summarizes representative Structure-Activity Relationship (SAR) data comparing an unsubstituted pyridin-4-ylmethanamine against the cyclobutyl-substituted variant when coupled to a generic kinase inhibitor scaffold.

Table 2: Representative SAR Impact of Cyclobutyl Substitution

R-Group ModificationBiochemical IC₅₀ (nM)Lipophilicity (LogD)Causality of Observed Shift
Pyridin-4-ylmethanamine (Unsubstituted)125 ± 151.2The linear amine allows for multiple rotational isomers, resulting in a high entropic penalty upon binding to the rigid kinase active site.
Cyclobutyl(pyridin-4-yl)methanamine 14 ± 32.4The cyclobutyl ring locks the conformation, reducing the entropic penalty. Furthermore, the increased LogD drives favorable desolvation and optimal filling of the hydrophobic gatekeeper pocket.

References

  • PubChemLite. Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (C10H14N2). Retrieved from [Link][2]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation Protocol for Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

Introduction Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CAS: 2089255-54-7) 1 is a highly versatile primary amine building block frequently utilized in medicinal chemistry for the synthesis of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CAS: 2089255-54-7) 1 is a highly versatile primary amine building block frequently utilized in medicinal chemistry for the synthesis of targeted therapeutics. Scaling up the synthesis of molecules containing both a basic pyridine ring and a primary amine presents unique challenges, including chemoselectivity during reduction, prevention of amine dimerization, and the isolation of a stable, non-hygroscopic solid.

This application note details a robust, self-validating, four-step synthetic protocol designed for >100 g scale operations. The route deliberately avoids chromatographic purification and toxic borohydride reagents, relying instead on highly crystalline intermediates and optimized salt formation.

Scientific Rationale & Causality (E-E-A-T)

To ensure a scalable and reproducible workflow, every transformation in this protocol has been selected based on fundamental mechanistic advantages:

  • Grignard Addition to a Nitrile: Using 4-cyanopyridine instead of a Weinreb amide or ester maximizes atom economy. The addition of cyclobutylmagnesium bromide to the nitrile forms a stable imine magnesium salt intermediate. This intermediate does not collapse until the aqueous acidic quench, completely preventing the over-addition of the Grignard reagent.

  • Oxime Condensation vs. Direct Reductive Amination: Direct reductive amination of cyclobutyl(pyridin-4-yl)methanone with ammonia often yields secondary amine dimers due to the equilibrium between the primary amine product and the intermediate imine. By isolating the oxime intermediate, we lock the nitrogen atom in a state that guarantees primary amine selectivity upon reduction. Furthermore, the oxime is a highly crystalline solid, providing an excellent purification point.

  • Chemoselective Hydrogenation with Raney Nickel: Reducing an oxime in the presence of a pyridine ring requires careful catalyst selection. Palladium on carbon (Pd/C) can lead to partial saturation of the pyridine ring under forcing conditions. Raney Nickel, particularly in the presence of methanolic ammonia, is highly chemoselective for N-O bond cleavage and subsequent imine reduction without affecting the heteroaromatic system 2. The excess ammonia shifts the equilibrium to suppress the formation of secondary amines.

  • Dihydrochloride Crystallization in Isopropanol: The free base of cyclobutyl(pyridin-4-yl)methanamine is an oil that is difficult to handle and prone to oxidative degradation. The molecule possesses two basic centers: the pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~9.5). Treatment with 2.5 equivalents of HCl in isopropanol ensures complete protonation of both centers. Isopropanol acts as an ideal anti-solvent for the dihydrochloride salt, promoting rapid crystallization of a non-hygroscopic, thermodynamically stable solid while leaving organic impurities in the mother liquor 3.

Reaction Workflow Visualization

Fig 1: Four-step scale-up synthesis of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.

Quantitative Data Summary

StepTransformationKey Reagents (Eq)SolventTemp (°C)PressureExpected Yield
1 Ketone Synthesis4-Cyanopyridine (1.0), CyclobutylMgBr (1.2)THF0 to 25Atm80-85%
2 Oxime FormationKetone (1.0), NH₂OH·HCl (1.5), NaOAc (1.5)EtOH78Atm90-95%
3 ReductionOxime (1.0), Raney Ni (10% w/w), NH₃ (excess)MeOH5050 psi85-90%
4 Salt CrystallizationFree Base (1.0), HCl in IPA (2.5)IPA0 to 25Atm>95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Cyclobutyl(pyridin-4-yl)methanone
  • Preparation: Charge a dry, nitrogen-purged reactor with 4-cyanopyridine (1.0 eq) and anhydrous THF (10 vol). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add cyclobutylmagnesium bromide (0.5 M in THF, 1.2 eq) dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 10 °C to control the exotherm.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Hydrolysis: Cool the reactor back to 0 °C. Slowly quench the reaction by adding 2M aqueous HCl until the pH reaches < 2. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate to the ketone.

  • Workup: Adjust the pH of the aqueous layer to 8–9 using 2M NaOH. Extract the aqueous layer with Ethyl Acetate (3 × 5 vol).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone as a crude oil, which can be used directly in the next step.

Step 2: Synthesis of Cyclobutyl(pyridin-4-yl)methanone oxime
  • Preparation: Charge a reactor with the crude cyclobutyl(pyridin-4-yl)methanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), sodium acetate (1.5 eq), and Ethanol (8 vol).

  • Reaction: Heat the suspension to reflux (approx. 78 °C) and stir for 3 hours. The reaction mixture will become homogeneous as it heats, followed by the precipitation of sodium chloride.

  • Precipitation: Cool the mixture to room temperature. Slowly add deionized water (10 vol) to the reactor to induce precipitation of the oxime.

  • Isolation: Filter the resulting white/off-white solid through a Buchner funnel. Wash the filter cake with copious amounts of water to remove inorganic salts, followed by a small volume of cold heptane. Dry the solid under vacuum at 45 °C to constant weight.

Step 3: Reduction to Cyclobutyl(pyridin-4-yl)methanamine (Free Base)
  • Preparation: Charge a high-pressure autoclave with the oxime intermediate (1.0 eq) and 2M Ammonia in Methanol (10 vol).

  • Catalyst Addition: Carefully add Raney Nickel slurry in water (approx. 10% w/w relative to the oxime). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the reactor with Hydrogen to 50 psi.

  • Reaction: Heat the mixture to 50 °C and stir vigorously until hydrogen uptake ceases (typically 4–6 hours).

  • Filtration: Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a tight pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the primary amine free base as a viscous, pale-yellow oil.

Step 4: Dihydrochloride Salt Crystallization
  • Preparation: Dissolve the crude free base (1.0 eq) in Isopropanol (IPA, 5 vol) in a clean reactor. Cool the solution to 0–5 °C.

  • Salt Formation: Slowly add 5–6 M HCl in Isopropanol (2.5 eq) dropwise. A dense white precipitate will form immediately upon addition.

  • Crystallization: Remove the cooling bath and allow the slurry to stir at room temperature for 2 hours to ensure complete thermodynamic crystallization and uniform particle size.

  • Isolation: Filter the solid and wash the filter cake with cold Isopropanol (2 vol) followed by Methyl tert-butyl ether (MTBE, 2 vol) to facilitate rapid drying.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours to yield Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride as a highly pure, white crystalline solid.

References

  • PubChemLite: Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (C10H14N2). Université du Luxembourg.
  • Organic Process Research & Development: Development of a Factory Process for Omecamtiv Mecarbil, a Novel Cardiac Myosin Activator. ACS Publications.
  • Organic Process Research & Development: Continuous-Flow High Pressure Hydrogenation Reactor for Optimization and High-Throughput Synthesis. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride synthesis

Welcome to the Process Chemistry Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of Cyclobutyl(pyridin-4-yl)methanamine dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride .

Synthesizing sterically hindered, heteroaryl-containing primary amines presents unique challenges, including chemoselectivity during carbon-carbon bond formation, catalyst poisoning during reduction, and hygroscopicity during salt isolation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure robust, scalable synthesis.

Synthetic Workflow & Strategy

The traditional route utilizing the direct Grignard addition to 4-cyanopyridine often suffers from poor yields due to competing Wurtz coupling and over-alkylation. Our optimized strategy leverages a Weinreb amide intermediate to strictly control the mono-addition of the cyclobutyl group[1], followed by a mild, highly selective reductive amination that preserves the pyridine ring[2].

G A Isonicotinic Acid B Weinreb Amide Intermediate A->B N,O-Dimethylhydroxylamine HATU, DIPEA C Cyclobutyl(pyridin-4-yl) methanone B->C Cyclobutylmagnesium bromide THF, 0°C D Cyclobutyl(pyridin-4-yl) methanamine C->D NH4OAc, NaBH3CN MeOH, RT E Dihydrochloride Salt D->E HCl in Dioxane Et2O

Optimized synthetic workflow for Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.

Quantitative Yield Comparison

The table below summarizes the yield improvements achieved by transitioning from the traditional nitrile-based route to the optimized Weinreb amide/cyanoborohydride route.

Synthesis StepTraditional MethodOptimized MethodYield ImprovementPrimary Impurities Avoided
Ketone Formation 4-Cyanopyridine + GrignardWeinreb Amide + Grignard42% → 85%Dicyclobutyl ketone, unreacted nitrile
Amine Formation Oxime Formation + Zn/AcOHReductive Amination (NaBH₃CN)60% → 91%Piperidine derivatives, unreduced oxime
Salt Isolation Aqueous HCl / LyophilizationAnhydrous HCl in Dioxane/Et₂O75% → 95%Hydrolyzed byproducts, gums
Overall Yield ~19% ~73% +54% N/A

Troubleshooting & FAQs

Q1: I am seeing massive amounts of unreacted starting material and a mixture of side products during the Grignard addition to 4-cyanopyridine. How can I drive this to completion? A1: Do not force the nitrile reaction with excess heat or Grignard reagent; this will only increase Wurtz coupling (dicyclobutane formation) and over-addition. Instead, switch your starting electrophile to N-methoxy-N-methylisonicotinamide (a Weinreb amide) [1]. Causality: The Weinreb amide reacts with the Grignard reagent to form a highly stable, five-membered metal-chelate intermediate. This tetrahedral intermediate cannot collapse to form the reactive ketone until the reaction is deliberately quenched with aqueous acid. This completely prevents the secondary addition of the Grignard reagent, allowing you to use a slight excess (1.1 equiv) of cyclobutylmagnesium bromide to ensure 100% conversion without generating tertiary alcohol impurities.

Q2: During the reductive amination of cyclobutyl(pyridin-4-yl)methanone, my LC-MS shows the formation of a +6 Da mass impurity. What is happening? A2: A +6 Da mass indicates the over-reduction of the pyridine ring to a piperidine ring. This is a common failure mode when using harsh catalytic hydrogenation (e.g., Pd/C or PtO₂ with H₂ gas) on pyridyl ketones. Causality: The basic pyridine nitrogen coordinates strongly to transition metal catalysts, which can either poison the catalyst or direct the hydrogenation to the heteroaromatic ring itself. Solution: Abandon high-pressure hydrogenation. Use a mild hydride donor such as Sodium Cyanoborohydride (NaBH₃CN) with Ammonium Acetate (NH₄OAc) in Methanol[3]. The mild acidity of NH₄OAc perfectly catalyzes imine formation, while NaBH₃CN selectively reduces the protonated iminium ion without touching the pyridine ring[2].

Q3: The final dihydrochloride salt turns into a sticky gum on the filter paper instead of a free-flowing powder. How can I fix the crystallization? A3: You are experiencing deliquescence due to the extreme hygroscopicity of the bis-hydrochloride salt of this specific diamine. Causality: If you use aqueous HCl or solvents that are not strictly anhydrous, water molecules strongly hydrogen-bond to the primary amine and the pyridinium nitrogen, preventing crystal lattice formation. Solution: Use strictly anhydrous conditions. Dissolve the free base in dry diethyl ether (Et₂O) and add a stoichiometric amount (2.1 equiv) of anhydrous 4M HCl in 1,4-dioxane. The salt will instantly precipitate as a white solid. Furthermore, you must filter the product under a positive pressure nitrogen blanket or in a glovebox to prevent atmospheric moisture from turning the filter cake into a gum.

Self-Validating Experimental Protocols

Step 1: Synthesis of Cyclobutyl(pyridin-4-yl)methanone
  • Setup: In an oven-dried, nitrogen-purged 500 mL round-bottom flask, dissolve N-methoxy-N-methylisonicotinamide (10.0 g, 60.2 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise add cyclobutylmagnesium bromide (0.5 M in THF, 132 mL, 66.2 mmol) over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C.

  • In-Process Control (IPC): After 2 hours of stirring at 0 °C, quench a 50 µL aliquot in 1 mL of saturated NH₄Cl and extract with EtOAc. Analyze the organic layer via TLC (EtOAc:Hexane 1:1, UV detection). The Weinreb amide spot (R_f ~0.3) should be completely absent.

  • Quench & Workup: Slowly pour the reaction mixture into 200 mL of ice-cold saturated aqueous NH₄Cl. Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The crude product should yield an amber oil (>85% yield) with >95% purity by LC-MS ([M+H]⁺ = 162.1).

Step 2: Reductive Amination to Cyclobutyl(pyridin-4-yl)methanamine
  • Imine Formation: Dissolve cyclobutyl(pyridin-4-yl)methanone (8.0 g, 49.6 mmol) and ammonium acetate (38.2 g, 496 mmol, 10 equiv) in anhydrous Methanol (150 mL). Stir at room temperature for 2 hours to ensure complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Portion-wise add Sodium Cyanoborohydride (NaBH₃CN) (4.68 g, 74.4 mmol, 1.5 equiv). Caution: Highly toxic; perform in a well-ventilated fume hood. Allow the reaction to warm to room temperature and stir for 16 hours.

  • IPC: Take a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The ketone mass ([M+H]⁺ 162) must be fully replaced by the amine mass ([M+H]⁺ 163).

  • Workup: Concentrate the methanol under vacuum. Re-dissolve the residue in water (100 mL) and adjust the pH to >12 using 2M NaOH (this destroys excess cyanoborohydride and free-bases the amine). Extract with Dichloromethane (3 × 100 mL). Dry over Na₂SO₄ and concentrate to yield the free base as a pale yellow oil.

Step 3: Anhydrous Dihydrochloride Salt Formation
  • Precipitation: Dissolve the free base amine (7.0 g, 43.1 mmol) in anhydrous Diethyl Ether (100 mL). Cool to 0 °C under a strict nitrogen atmosphere.

  • Salt Formation: Dropwise add 4M HCl in 1,4-dioxane (22.6 mL, 90.5 mmol, 2.1 equiv). A dense white precipitate will form immediately. Stir for 30 minutes at 0 °C.

  • IPC: Spot a drop of the supernatant on wet pH paper. It should register a pH of 1-2, confirming an excess of HCl and complete bis-salt formation.

  • Isolation: Filter the solid rapidly using a Schlenk frit or under an inverted funnel with a continuous nitrogen flow. Wash the cake with cold, anhydrous Et₂O (50 mL).

  • Drying: Transfer the solid immediately to a vacuum oven. Dry at 40 °C under high vacuum (<1 mbar) for 24 hours to yield Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride as a free-flowing white powder.

References

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate The Journal of Organic Chemistry (ACS Publications)[Link][1]

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination of 2-Pyridyl Ketones: Construction of Structurally Chiral Pyridine-Based Ligands The Journal of Organic Chemistry (ACS Publications)[Link][2]

  • Chemistry of Amine-Boranes. VIII. Reduction of Aldehydes and Ketones with Pyridine-Borane in Trifluoroacetic Acid Chemical and Pharmaceutical Bulletin (J-STAGE)[Link][3]

Sources

Optimization

Optimizing recrystallization solvent systems for Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Cyclobutyl(pyridin-4-yl)methanamine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride .

Because this molecule contains both a primary ammonium group and a pyridinium ring, the crystal lattice is heavily stabilized by charge-assisted hydrogen bonding between the amine cations and chloride anions[1]. This dual-salt nature renders the compound extremely hydrophilic, highly soluble in protic solvents, and prone to liquid-liquid phase separation (oiling out) during purification. The following modules provide diagnostic troubleshooting, optimized solvent matrices, and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Diagnostic Troubleshooting (FAQ)

Q1: When I add an anti-solvent, my compound forms a sticky syrup at the bottom of the flask instead of crystallizing. How do I fix this? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the local supersaturation exceeds the solubility limit so rapidly that the system collapses into a metastable, solute-rich liquid phase rather than forming an ordered crystal lattice. For highly polar dihydrochloride salts, this is usually caused by adding an aprotic anti-solvent (like ethyl acetate) too quickly at low temperatures.

  • The Fix: Heat your primary solution to 50°C. Add the anti-solvent dropwise only until the "cloud point" (slight, persistent turbidity) is reached. Stop the addition, hold the temperature, and introduce seed crystals. This forces the system to resolve the supersaturation via primary nucleation rather than phase separation.

Q2: My recovery yields are consistently below 40% after filtration. Why is the mother liquor retaining so much product? A2: Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a dicationic salt, meaning its solubility curve in highly polar solvents (like pure water or methanol) remains relatively flat even at 0°C.

  • The Fix: You must alter the dielectric constant of the bulk solvent. Transition from a pure solvent to a binary cooling system, such as Isopropanol/Water. Water provides the necessary solubility at reflux, while Isopropanol acts as a miscible anti-solvent that drastically steepens the solubility curve as the temperature drops[2].

Q3: The isolated crystals look great in the funnel, but they turn into a wet paste when exposed to air. Is the compound degrading? A3: It is not degrading; it is deliquescing. Amine hydrochlorides are highly prone to hydrate formation and hygroscopicity[2]. If the crystal lattice is formed in a water-rich environment and not properly dried, ambient moisture will rapidly absorb into the lattice.

  • The Fix: Implement a terminal solvent wash. Wash the final filter cake with cold, anhydrous diethyl ether to displace residual water or alcohols. Immediately transfer the cake to a vacuum oven (40°C, <10 mbar) over a desiccant like P₂O₅.

Part 2: Solvent System Optimization Matrix

Selecting the correct solvent system requires balancing the dielectric constant (ε) to dissolve the polar dihydrochloride salt while allowing for controlled precipitation.

Solvent System (Primary / Anti-Solvent)Optimal Ratio (v/v)Estimated System Polarity (ε)Expected YieldExpected PurityMechanistic Role & Causality
Isopropanol / Water 85 : 15~2575 - 85%>99.0%Cooling Crystallization: Water dissolves the dication; IPA drives temperature-dependent supersaturation. Best for high purity.
Methanol / Ethyl Acetate 25 : 75~15>90%95 - 98%Anti-Solvent Precipitation: MeOH disrupts the ionic lattice[3]; EtOAc forces precipitation. Best for high recovery of crude.
Ethanol / Diethyl Ether 20 : 80~10>95%90 - 95%Rapid Crash-Out: Extreme polarity shift. High risk of oiling out; only recommended for highly pure starting materials.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Cooling Crystallization (Isopropanol / Water)

Recommended for defining crystal habit and achieving >99% purity.

  • Dissolution: Suspend 1.0 g of crude Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride in 8.5 mL of Isopropanol in a jacketed reactor. Begin heating to 75°C with overhead stirring (250 rpm).

  • Titration & Cleavage: Add Deionized Water dropwise (approx. 1.5 mL total) until the suspension transitions to a completely clear solution.

    • IPC Check: If the solution remains cloudy after 2.0 mL of water, perform a hot filtration to remove insoluble mechanical impurities.

  • Controlled Cooling: Program the reactor to cool at a linear rate of 0.5°C/min down to 60°C.

  • Seeding (Critical Step): At 60°C, introduce 10 mg of pure seed crystals. Hold the temperature isothermally for 45 minutes.

    • IPC Check (Self-Validation): Visually confirm that the seed crystals are growing and the solution is becoming a milky slurry. If the seeds dissolve, the system is under-saturated; add 0.5 mL IPA and wait 15 minutes.

  • Isolation: Cool to 5°C at a rate of 0.2°C/min. Isolate via vacuum filtration. Wash the cake with 2 x 3 mL of cold Isopropanol. Dry under vacuum at 45°C to constant weight.

Protocol B: Anti-Solvent Crystallization (Methanol / Ethyl Acetate)

Recommended for low-purity crude where high recovery is prioritized.

  • Primary Solvation: Dissolve 1.0 g of crude salt in 5.0 mL of anhydrous Methanol at 50°C.

  • Metastable Zone Targeting: Slowly add Ethyl Acetate dropwise via an addition funnel. Stop immediately when the "cloud point" is reached (typically around 10-12 mL of EtOAc).

    • IPC Check: The turbidity must persist for at least 60 seconds under stirring. If it clears, add more EtOAc.

  • Equilibration: Hold the turbid mixture at 50°C for 1 hour. This thermal energy allows the metastable liquid droplets to organize into stable crystalline nuclei.

  • Supersaturation Drive: Slowly add an additional 5 mL of Ethyl Acetate over 30 minutes, then cool the reactor to 0°C at 0.5°C/min.

  • Terminal Wash: Filter the resulting crystals. Wash with 5 mL of cold Ethyl Acetate, followed immediately by 5 mL of cold Diethyl Ether to displace all protic solvents.

Part 4: Mechanistic Pathways & Decision Trees

The following diagrams map the logical relationships for solvent selection and the step-by-step workflow for anti-solvent crystallization.

SolventSelection Start Crude Cyclobutyl(pyridin-4-yl) methanamine 2HCl CheckSol Solubility Test (Polar Protic Solvents) Start->CheckSol HighSol Highly Soluble in Target (e.g., MeOH, H2O) CheckSol->HighSol >100 mg/mL at 50°C LowSol Poorly Soluble in Target (e.g., IPA, EtOH) CheckSol->LowSol <10 mg/mL at 50°C AntiSolvent Anti-Solvent Crystallization (MeOH / EtOAc System) HighSol->AntiSolvent Cooling Cooling Crystallization (IPA / H2O System) LowSol->Cooling

Caption: Decision tree for selecting the optimal recrystallization strategy based on initial solubility.

Workflow Step1 Dissolve Crude in MeOH (50°C) Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Dropwise Addition of EtOAc Step2->Step3 Step4 Turbidity Point (Hold & Seed) Step3->Step4 Step5 Cooling Ramp (0.5°C/min to 0°C) Step4->Step5 Step6 Vacuum Filtration & Ether Wash Step5->Step6

Caption: Step-by-step workflow for the anti-solvent crystallization of amine dihydrochlorides.

References

  • European Patent Office. EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.[3] URL:

  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.[1] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride Couplings

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of sterically hindered amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of sterically hindered amides. Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride presents a dual challenge in drug development workflows: profound steric bulk at the α -carbon and a dihydrochloride salt form[1].

This guide synthesizes field-proven insights and mechanistic causality to help you overcome these hurdles, ensuring high-yielding and reproducible amide bond formations.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is my coupling yield so low (<10%) when using standard EDC/HOBt or DCC? A: The α -carbon of this amine is substituted with both a cyclobutyl ring and a pyridin-4-yl group, creating a highly congested steric environment. Standard active esters like OBt (generated by EDC/HOBt) are relatively bulky. The steric clash between the OBt ester and the bulky amine drastically increases the activation energy barrier, preventing efficient nucleophilic attack[2].

Q: How does the dihydrochloride salt form impact my reaction stoichiometry? A: This molecule contains two basic sites: the primary amine and the pyridine nitrogen. In its dihydrochloride form, both are protonated, rendering the primary amine completely non-nucleophilic. To proceed, you must use at least 4.0 to 5.0 equivalents of a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or sym-collidine. Two equivalents neutralize the salt, one neutralizes the acidic byproduct generated during coupling, and the excess drives the equilibrium entirely toward the highly nucleophilic free base.

Q: Which coupling reagents are best suited for this specific bulky amine? A: For moderate-to-high steric hindrance, uronium salts based on HOAt, such as HATU , are superior. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, effectively guiding it to the carbonyl carbon. For extreme cases where HATU fails, generating an in situ acyl fluoride using BTFFH is the most robust solution[3].

Q: What if room-temperature coupling still results in unreacted starting material? A: Steric hindrance fundamentally reduces the reaction rate. Elevating the temperature to 60–80 °C, preferably via microwave irradiation, provides the necessary thermal energy to overcome the steric barrier. Acyl fluorides are exceptionally stable to thermal degradation compared to standard active esters, making them ideal for heated protocols[4].

Part 2: Quantitative Data – Coupling Reagent Efficacy

The following table summarizes the expected performance of various coupling strategies when applied to sterically hindered α,α -disubstituted-like amines.

Coupling StrategyActive IntermediateBase Equivalents Required*Anchimeric AssistanceThermal StabilityExpected Yield Range
EDC / HOBt OBt Ester4.0 eq DIPEANoLow5% - 15%
COMU Oxyma Ester4.0 eq DIPEAModerateModerate40% - 60%
HATU / HOAt OAt Ester4.0 eq sym-CollidineYes (Strong) Moderate65% - 85%
BTFFH Acyl Fluoride4.5 eq DIPEANo (Small leaving group)High (Microwave safe) 80% - 95%

*Base equivalents are calculated specifically for the dihydrochloride salt of the amine.

Part 3: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , incorporating analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: HATU-Mediated Coupling with Anchimeric Assistance

Best for moderately hindered carboxylic acids reacting with Cyclobutyl(pyridin-4-yl)methanamine.

  • Acid Pre-activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add sym-collidine or DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Quench a 5 μ L aliquot in methanol. LCMS analysis should reveal the methyl ester mass, confirming successful OAt active ester formation.

  • Salt Neutralization: In a separate vial, suspend Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.0 eq) in DMF. Add DIPEA (3.0 eq) and sonicate until the suspension becomes a clear solution, confirming full deprotonation.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid. Stir at room temperature for 4–12 hours.

    • Self-Validation Checkpoint: Monitor the disappearance of the OAt active ester mass via LCMS.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO 3​ , water, and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Acyl Fluoride Generation via BTFFH (Microwave-Assisted)

Best for highly recalcitrant couplings where standard uronium reagents fail[5].

  • Acyl Fluoride Generation: In a thick-walled microwave vial, combine the carboxylic acid (1.3 eq) and BTFFH (1.5 eq) in anhydrous CH 2​ Cl 2​ (2 mL/mmol) under argon. Add DIPEA (4.5 eq) and stir for 30 minutes.

    • Self-Validation Checkpoint: IR spectroscopy will show a distinct carbonyl stretch shift (~1840 cm −1 ), or 19 F NMR will confirm the acyl fluoride intermediate.

  • Amine Addition: Add Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.0 eq) directly to the vial. Seal with a crimp cap.

  • Microwave Heating: Heat the reaction mixture in a microwave reactor at 80 °C for 12 hours. The small size of the fluoride leaving group prevents steric clash during the nucleophilic attack at elevated temperatures.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Purify via flash chromatography.

Part 4: Mechanistic Visualizations

Mechanistic pathway of HATU-mediated activation and sterically hindered amine coupling.

Workflow Salt Amine Dihydrochloride Salt Base Add 4-5 eq DIPEA (Neutralize HCl) Salt->Base FreeBase Free Nucleophilic Amine Base->FreeBase Coupling Microwave Heating (80 °C) FreeBase->Coupling Acid Carboxylic Acid + BTFFH AcylFluoride Acyl Fluoride Intermediate Acid->AcylFluoride In situ generation AcylFluoride->Coupling Product Purified Amide Product Coupling->Product Amide Bond Formation

Workflow for dihydrochloride salt neutralization and acyl fluoride-mediated coupling.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (Compound Data) Source: PubChemLite / National Center for Biotechnology Information URL:[Link]

Sources

Optimization

Technical Support Center: Handling and Storing Hygroscopic Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride Powder

This guide provides researchers, scientists, and drug development professionals with essential technical information and best practices for the proper handling and storage of hygroscopic Cyclobutyl(pyridin-4-yl)methanami...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information and best practices for the proper handling and storage of hygroscopic Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride powder. Adherence to these protocols is critical to ensure the compound's stability, purity, and the reproducibility of experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.

Q1: What is Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride and why is it hygroscopic?

A1: Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is the hydrochloride salt form of an amine-containing organic compound.[1][2] Amine salts are fundamentally ionic and often crystalline, which enhances their water solubility.[3] The term "hygroscopic" describes a substance's tendency to absorb moisture directly from the surrounding atmosphere.[4] For amine hydrochlorides, this is a common characteristic due to the strong affinity of the salt for water molecules, which can lead to significant changes in the material's physical and chemical properties upon exposure to ambient humidity.[4][5][6]

Q2: What are the primary consequences of improper storage and handling of this powder?

A2: Improper handling exposes the powder to atmospheric moisture, leading to several critical issues:

  • Physical Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[4][5][7] This makes the material difficult to handle and renders accurate weighing nearly impossible.[4][8]

  • Inaccurate Quantification: When the powder absorbs water, the measured weight is a combination of the compound and the water. This leads to the preparation of solutions with lower-than-intended concentrations, compromising experimental accuracy.[4][8]

  • Chemical Degradation: The presence of absorbed water can facilitate hydrolysis of the amine salt, potentially degrading the compound and altering its purity and stability over time.[4][9][10]

Q3: What are the ideal storage conditions for Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride?

A3: To maintain its integrity, the powder must be stored in a tightly sealed, moisture-proof container in a cool, dry, and dark place.[5] The ideal environment is a desiccator or a controlled humidity cabinet with a relative humidity (RH) maintained below 40%.[11] For detailed parameters, please refer to the storage conditions table in Section 2.

Q4: How can I visually determine if my powder has been compromised by moisture?

A4: The most obvious visual indicator of moisture absorption is a change in the powder's physical state. If the normally free-flowing powder has formed clumps, is caked together, or appears wet, it has been compromised.[4][5]

Q5: Is it possible to salvage the powder if it has absorbed moisture?

A5: For non-critical applications, mildly clumped powder can sometimes be gently broken up with a dry spatula inside a glovebox or low-humidity environment.[4] Another option is to dry the material under a high vacuum.[12] However, for any quantitative or high-purity applications, it is strongly recommended to discard the compromised material and use a fresh, unopened lot. The risk of unknown water content and potential degradation outweighs the benefit of salvaging the material.

Section 2: Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is the most effective way to preserve the quality of your hygroscopic compound.

Recommended Storage Conditions

The following table summarizes the optimal conditions for storing Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride powder to ensure its long-term stability.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 15°C to 25°C (Short-Term) -20°C (Long-Term)Storing at controlled room temperature minimizes thermal degradation.[5] For storage lasting several months to years, freezing at -20°C is recommended to further reduce degradation kinetics.[4]
Relative Humidity (RH) Below 40%This is the most critical parameter. Maintaining a low-humidity environment prevents moisture absorption, caking, and potential hydrolysis.[8][11]
Environment In a desiccator with an active desiccant (e.g., silica gel) or a humidity-controlled cabinet.A dedicated dry environment provides a crucial barrier against ambient humidity, especially after the primary container has been opened.[9][11]
Packaging Original, tightly sealed, moisture-proof container.The manufacturer's packaging is designed to protect the compound from moisture and contaminants during shipping and initial storage.[5] After opening, consider aliquoting into smaller, single-use vials under a dry, inert atmosphere to minimize repeated exposure of the bulk material.[4]
Light Exposure Store in the dark (e.g., in an opaque container or inside a cabinet).While specific photodegradation data for this compound is not readily available, many active pharmaceutical ingredients (APIs) are light-sensitive.[9] Storing in the dark is a standard best practice.
Protocol 1: Weighing Hygroscopic Powder

This protocol minimizes moisture exposure during the critical weighing step. The ideal method involves a glovebox; an alternative for less sensitive applications is also provided.

Ideal Method: Inside a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with a relative humidity below 20%. Place all necessary equipment (spatula, weighing boat, balance, and compound container) inside the glovebox antechamber and allow the atmosphere to equilibrate.

  • Temperature Equilibration: Before bringing the compound container into the glovebox, ensure it has warmed to the ambient temperature of the lab to prevent condensation.[13]

  • Weighing: Inside the glovebox, place the weighing boat on the balance and tare it. Open the compound container, quickly remove the desired amount of powder, and place it onto the weighing boat.[4]

  • Sealing: Immediately and securely reseal the primary compound container to prevent prolonged exposure to the glovebox atmosphere.

  • Record: Record the final weight. The powder is now ready for the next step of your experiment within the controlled environment.

Alternative Method: Low-Humidity Environment

  • Preparation: If a glovebox is unavailable, work in an area with the lowest possible humidity, such as a room with a powerful dehumidifier. Have all equipment clean, dry, and ready before opening the compound container to minimize exposure time.[4][5]

  • Temperature Equilibration: Allow the sealed container to warm to room temperature before opening to prevent moisture from condensing on the cold powder.[13]

  • Weighing: Place a weighing boat on the analytical balance and tare it. Unseal the compound container, and as quickly as possible, use a clean, dry spatula to transfer the desired amount of powder.

  • Sealing: Immediately and tightly reseal the container.[4] The shorter the time the container is open, the less moisture it will absorb.

  • Record: Record the weight and proceed immediately to the next step (e.g., dissolution).

Protocol 2: Preparing a Stock Solution
  • Solvent Selection: Use only anhydrous solvents appropriate for your experimental needs. Ensure the solvent's water content is verified and acceptably low.

  • Glassware Preparation: All glassware (volumetric flask, beaker, stir bar, etc.) must be thoroughly dried, either by oven-drying (and cooling in a desiccator) or flame-drying under vacuum.

  • Dissolution: Transfer the freshly weighed powder (from Protocol 1) into the dried volumetric flask. Add a portion of the anhydrous solvent to dissolve the powder completely, swirling gently.

  • Dilution to Volume: Once fully dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Mixing & Storage: Stopper the flask and mix thoroughly by inversion. If the solution is not for immediate use, store it in a tightly sealed container with a secure cap (e.g., a septum-sealed vial) and under the recommended temperature and light conditions for the compound in its solution state.

Section 3: Troubleshooting Guide

This section provides workflows to address common issues encountered when working with Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.

Issue 1: The powder has formed clumps or a solid cake.
  • Underlying Cause: This is a definitive sign of exposure to and absorption of atmospheric moisture.[4][5] The powder has exceeded its critical relative humidity, causing particles to adhere to one another.

  • Troubleshooting Workflow: Follow the decision tree below to determine the appropriate course of action.

G start Assess Clumped Powder is_free_flowing Is the powder mostly free-flowing with only minor clumps? start->is_free_flowing is_critical Is the experiment quantitative or for a high-purity application? is_free_flowing->is_critical Yes discard Action: Do NOT use. Discard the material and use a fresh, unopened lot. is_free_flowing->discard No (severely caked) use_non_critical Action: Use for non-critical applications only. Gently break up clumps in a dry environment (glovebox). is_critical->use_non_critical No is_critical->discard Yes review_procedures Action: Review and improve storage and handling procedures. Implement desiccator/glovebox use. use_non_critical->review_procedures discard->review_procedures

Caption: Decision workflow for handling clumped or caked powder.

Issue 2: Inconsistent experimental results, low yields, or suspected degradation.
  • Underlying Cause: If you have ruled out other experimental errors, the integrity of the hygroscopic starting material is a likely culprit. Absorbed moisture can lead to inaccurate concentrations and chemical degradation, causing variability in results.[4][13]

  • Solution & Validation Workflow:

    • Quarantine the Lot: Immediately stop using the suspected batch of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride for any critical experiments.

    • Quantify Water Content: The most definitive method to confirm water contamination is Karl Fischer titration.[13] This analysis will provide a precise percentage of water content in the powder, allowing you to determine if it has been significantly compromised.

    • Procure a New Lot: For immediate continuation of work, obtain a new, unopened container of the compound. Implement the strict handling and storage protocols outlined in Section 2 from the very first use.

    • Perform a Bridging Study: Run a key experiment in parallel using both the old (quarantined) lot and the new lot. This comparison will help confirm if the starting material was the source of the inconsistency.

    • Review Anhydrous Technique: Thoroughly audit your entire experimental setup. Ensure all solvents are certified anhydrous, glassware is impeccably dry, and that reactions are run under a dry, inert atmosphere (e.g., nitrogen or argon) if the chemistry is moisture-sensitive.[13]

References
  • Chemical Substance Information for cyclobutyl(pyridin-4-yl)methanamine dihydrochloride. (n.d.). ECHA. Retrieved from [Link]

  • SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025, March 14). Pharma Beginers. Retrieved from [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (2024). Scirp.org. Retrieved from [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Flavine. Retrieved from [Link]

  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (C10H14N2). (n.d.). PubChemLite. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC. Retrieved from [Link]

  • Analysis of the Loss Amounts of Hygroscopic Drug in Powder form in Dispensing, Storage and Process Improvement to Decrease Loss. (2014). Journal of Korean Society of Health-System Pharmacists. Retrieved from [Link]

  • Humidity controlled storage in pharmaceutical applications. (n.d.). Dryzone. Retrieved from [Link]

  • Observations of aminium salts in atmospheric nanoparticles and possible climatic implications. (n.d.). PMC. Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (n.d.). ACP. Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (2019). ACP. Retrieved from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • The Effect of Moisture on the Hydrolysis of Basic Salts. (n.d.). ResearchGate. Retrieved from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

Sources

Troubleshooting

Optimizing microwave-assisted amidation using Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex amide bond formations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex amide bond formations.

The amidation of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride presents a trifecta of chemical challenges:

  • Stoichiometric Base Requirements: It is a dihydrochloride salt, meaning the amine is fully protonated and non-nucleophilic until neutralized.

  • Steric Hindrance: The bulky α-cyclobutyl group physically blocks the approach of the activated carboxylic acid.

  • Electronic Deactivation: The electron-withdrawing pyridin-4-yl group pulls electron density away from the primary amine, reducing its nucleophilicity.

This guide provides field-proven, self-validating protocols and diagnostic logic to ensure your microwave-assisted amidations succeed.

Diagnostic Logic Flow

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of your amidation failure.

Workflow for diagnosing and optimizing microwave-assisted amidation of hindered amine salts.

Frequently Asked Questions (Troubleshooting)

Q1: My microwave amidation shows unreacted amine and carboxylic acid. I used 1.5 equivalents of DIPEA. What went wrong? Analysis: The core issue is incomplete freebasing. Your amine is a dihydrochloride salt. Each molecule of amine requires two equivalents of base strictly for neutralization before it can act as a nucleophile. Solution: You must use a minimum of 3.0 to 3.5 equivalents of a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA)[1]. The first 2.0 equivalents neutralize the HCl salts, and the remaining 1.0–1.5 equivalents facilitate the activation of the carboxylic acid and the subsequent coupling event. DIPEA is preferred over Triethylamine (TEA) due to its higher steric bulk, which minimizes unwanted side reactions with the coupling reagent[1].

Q2: I corrected the base equivalents, but conversion is still low. I am using EDC/HOBt. How can I overcome the steric hindrance of the cyclobutyl group? Analysis: EDC/HOBt generates an OBt active ester, which is often insufficiently reactive for sterically hindered primary amines. Solution: Upgrade your coupling reagent to HATU or T3P .

  • HATU: Generates an OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating aminolysis via a cyclic hydrogen-bonded transition state. This makes HATU exceptionally powerful for sterically hindered amines[2].

  • T3P (Propylphosphonic anhydride): An excellent alternative for microwave synthesis. It forms a highly reactive mixed anhydride, requires no preactivation, offers excellent reaction kinetics, and enables convenient product isolation via water-soluble byproducts[3].

Q3: What are the optimal microwave parameters (temperature, time, solvent) for this specific substrate? Analysis: Microwave synthesis relies on dielectric heating, disposing energy directly to the solvent due to interactions with the alternating electric field[4]. The solvent must have a high loss tangent (tan δ) to absorb microwave energy efficiently. Solution: Use N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[4]. Both are excellent microwave absorbers and easily dissolve the dihydrochloride salt once DIPEA is added. Set the microwave to 75–85 °C for 15–20 minutes. Exceeding 90 °C with HATU can lead to guanidinylation of the amine (a dead-end side product)[2].

Logical relationship of carboxylic acid activation pathways using HATU versus T3P.

Quantitative Data: Reagent Selection Matrix

Summarized comparison of coupling reagents specifically applied to the Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride system.

Coupling ReagentActive IntermediateRecommended Base Eq. (for di-HCl salt)MW Temp LimitWorkup DifficultyRelative Yield (Steric Amines)
EDC / HOBt OBt Ester3.0 - 3.5100 °CModerate (Aqueous washes)Low (<40%)
HATU OAt Ester3.0 - 3.585 °CHigh (HOAt removal)Excellent (>85%)
T3P (50% in DMF)Mixed Anhydride3.5 - 4.0120 °CLow (Water-soluble byproducts)Very Good (>75%)

Step-by-Step Methodology: Optimized Microwave-Assisted Amidation Protocol

Self-Validating System: This protocol includes in-process analytical checks to ensure causality is maintained at each step, preventing downstream failures.

Materials Required:

  • Carboxylic acid (1.0 eq)

  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.1 eq)

  • DIPEA (3.5 eq)

  • HATU (1.2 eq)

  • Anhydrous DMF (0.2 M relative to acid)

Step 1: Freebasing and Dissolution (Crucial Causality Step)

  • Suspend the carboxylic acid (1.0 eq) and Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.1 eq) in anhydrous DMF in a microwave-safe vial equipped with a magnetic stir bar.

  • Causality Check: The mixture will likely be a cloudy suspension because the dihydrochloride salt has poor solubility in DMF.

  • Dropwise, add DIPEA (3.5 eq) under vigorous stirring at room temperature.

  • Self-Validation: The solution must become completely homogeneous and clear. This visual cue confirms that the dihydrochloride salt has been successfully neutralized into the free amine, which is highly soluble in DMF. If the solution remains cloudy, add an additional 0.5 eq of DIPEA.

Step 2: Activation

  • Once the amine is fully freebased (clear solution), add HATU (1.2 eq) in one portion.

  • Seal the microwave vial with a crimp cap.

  • Mechanistic Note: Adding the coupling reagent after the base ensures the carboxylic acid is deprotonated and ready to attack the uronium electrophile. This prevents the amine from reacting directly with HATU, which causes dead-end guanidinylation[2].

Step 3: Microwave Irradiation

  • Place the vial in the microwave synthesizer.

  • Set parameters: Temperature = 80 °C; Time = 20 minutes; Power = Dynamic (max 150 W); Cooling = On (post-reaction).

  • Causality Check: Monitor the pressure curve on the synthesizer's interface. A stable pressure indicates controlled dielectric heating. Spikes in pressure suggest solvent degradation or wet solvent.

Step 4: Quench and Isolation

  • After the vial cools to <30 °C, uncap and dilute the mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt byproducts.

  • Wash with 5% aqueous LiCl (3x) to completely remove DMF from the organic layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride, a polar small molecule with potential therapeutic applications, a robust and reliable analytical method for purity determination is paramount. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in scientific principles and regulatory expectations. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, and compare the validated HPLC method with other viable analytical alternatives.

The Analytical Challenge: Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a polar compound containing both a secondary amine and a pyridine ring.[1][2][3] These functional groups can lead to challenging chromatographic behavior, such as peak tailing on traditional silica-based columns and poor retention in standard reversed-phase conditions. Therefore, the development of a successful HPLC method requires careful consideration of the stationary phase chemistry and mobile phase composition to ensure adequate retention and symmetrical peak shapes.

The Proposed HPLC Method: A Foundation for Purity Analysis

Given the polar nature of the analyte, a reversed-phase HPLC method with a polar-embedded or polar-endcapped stationary phase is a logical starting point. These columns are designed to provide better retention and peak shape for polar compounds, even with highly aqueous mobile phases.[4][5]

Instrumentation : A standard HPLC system equipped with a UV detector is sufficient for this analysis.[6]

  • Column : A C18 polar-embedded column, 5 µm particle size, 4.6 x 250 mm. This choice is predicated on the need to retain a polar analyte while minimizing undesirable interactions with residual silanols.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape and retention of the amine.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A gradient elution is proposed to ensure the timely elution of any less polar impurities. A typical gradient might run from 5% B to 70% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 260 nm, the approximate absorbance maximum for the pyridine ring.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride in 1 mL of Mobile Phase A.

HPLC Method Validation: A Systematic Approach to Trustworthiness

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[8][9] For a purity method, the key validation parameters are specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability.[10][11][12]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Propose HPLC Method Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Validate Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness SystemSuitability System Suitability (Ongoing Check) Robustness->SystemSuitability Define Criteria Routine Routine Purity Analysis SystemSuitability->Routine Implement for QC

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples.

  • Resolution Calculation: Ensure baseline resolution between the analyte peak and any adjacent impurity or degradant peaks.

Acceptance Criteria: The analyte peak should be free from co-eluting peaks (as determined by peak purity analysis), and the resolution between the analyte and the nearest eluting peak should be greater than 2.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride at different concentrations, typically ranging from the LOQ to 150% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (n=3)
115,234
10151,987
50758,456
1001,520,123
1502,279,876
Correlation Coefficient (r²): 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[11]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120119.499.5
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (typically 100%) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6RSD (%)
Repeatability1,520,1231,518,9871,522,3451,519,5671,521,7891,520,5430.08
Intermediate1,517,8901,521,4321,519,8761,523,1231,518,5431,520,9870.12
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

ParameterValue (µg/mL)
LOD0.3
LOQ1.0
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a sample under each of these modified conditions and evaluate the impact on system suitability parameters.

Acceptance Criteria: The system suitability criteria (e.g., resolution, tailing factor, theoretical plates) should be met under all varied conditions.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[13][14]

Experimental Protocol:

  • Before each analytical run, inject a standard solution multiple times (e.g., five replicates).

  • Calculate key chromatographic parameters.

Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Areas (for replicate injections): ≤ 2.0%

Comparison with Alternative Analytical Methods

While HPLC is often the gold standard for purity analysis, other techniques can be employed, each with its own advantages and disadvantages.[6][15]

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative accuracy, robust, and widely available.[15]May not be suitable for non-chromophoric impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents).[6][15]The analyte must be volatile and thermally stable, or require derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information, aiding in impurity identification. Highly sensitive and specific.[16][17]More complex instrumentation and higher cost.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume, and can be orthogonal to HPLC.[18]Lower sensitivity for some applications and can be less robust than HPLC.
Logical Relationship of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Linearity Linearity Linearity->Accuracy supports Precision Precision Linearity->Precision supports Range Range Linearity->Range defines LOQ LOQ Accuracy->LOQ defines lower limit Precision->LOQ defines lower limit Range->Accuracy is defined by Range->Precision is defined by

Caption: Interdependence of key HPLC method validation parameters.

Conclusion

The validation of an HPLC method for the purity analysis of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a meticulous but essential process. It transforms a well-developed analytical procedure into a robust, reliable, and trustworthy tool for quality control in a regulated environment. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that assures the method's suitability for its intended purpose. While alternative methods like GC, LC-MS, and CE offer complementary information, a validated HPLC-UV method remains the workhorse for routine purity testing in the pharmaceutical industry due to its balance of performance, cost, and reliability. This guide provides a framework for this validation process, emphasizing the scientific rationale behind each step to ensure the integrity of the final analytical data.

References

  • United States Pharmacopeia.
  • Agilent Technologies. (2023, April 15).
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. Developing HPLC Methods.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Slideshare.
  • International Council for Harmonis
  • Chemical Substance Information. cyclobutyl(pyridin-4-yl)methanamine dihydrochloride.
  • Pharmaguideline. (2024, December 11).
  • Waters Blog. (2025, June 18).
  • HPLC Method Development and Valid
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Pacific BioLabs. Small Molecule Identity and Purity Testing.
  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • Agilent Technologies.
  • BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Merck. cyclobutyl(pyridin-4-yl)methanamine | 1337175-70-8.
  • NextSDS. (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride.
  • Sapphire Bioscience. [1-(Pyridin-4-yl)cyclobutyl]methanamine.
  • Sigma-Aldrich. cyclobutyl(pyridin-4-yl)methanamine | 1337175-70-8.

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Comparative

LC-MS/MS method for quantifying Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride

An In-Depth Technical Guide to the Quantification of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride using LC-MS/MS A Senior Application Scientist's Comparative Guide For researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantification of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride using LC-MS/MS

A Senior Application Scientist's Comparative Guide

For researchers and drug development professionals, the accurate and robust quantification of novel chemical entities is a cornerstone of preclinical and clinical development. Cyclobutyl(pyridin-4-yl)methanamine, a small molecule containing a basic pyridine ring and a primary amine, presents unique analytical challenges due to its polarity. This guide provides a comprehensive, scientifically-grounded Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in a biological matrix like human plasma.

This document moves beyond a simple protocol, explaining the rationale behind key decisions in method development and validation. It also objectively compares the proposed LC-MS/MS method with other analytical techniques, providing the necessary data to support its position as the gold standard for this application.

Part 1: The Analytical Challenge & Strategic Approach

The primary analytical hurdle for Cyclobutyl(pyridin-4-yl)methanamine is its high polarity and basic nature. These characteristics often lead to poor retention on traditional reversed-phase (RP) chromatography columns, such as C18, resulting in elution near the solvent front, poor peak shape, and susceptibility to matrix effects. Our strategy, therefore, is to develop a method that directly addresses this challenge while ensuring the highest levels of sensitivity and selectivity, which are critical for bioanalysis.

We will detail a method employing a simple yet effective sample preparation technique followed by optimized LC-MS/MS analysis. The entire method is designed within the framework of regulatory expectations for bioanalytical method validation, ensuring the data generated is reliable and reproducible.[1][2]

Part 2: A Validated LC-MS/MS Methodology

LC-MS/MS is the preferred technique for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[3][4] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for the specific detection of the target analyte, minimizing interference from endogenous matrix components.[3][5]

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a complete workflow from sample preparation to data acquisition.

1. Materials and Reagents:

  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (Analyte) Reference Standard

  • Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., D4-Cyclobutyl(pyridin-4-yl)methanamine

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥99%)

  • Human Plasma (K2-EDTA)

2. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common choice that efficiently precipitates proteins while keeping small polar analytes in solution.[6]

  • Procedure:

    • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. Liquid Chromatography Conditions

  • Rationale: To overcome the poor retention on standard C18 columns, a column with an alternative chemistry is required. A hydrophilic interaction liquid chromatography (HILIC) column is an excellent choice for retaining and separating highly polar compounds.[7][8] An aqueous/organic mobile phase with a high initial organic content is used to promote retention on the polar stationary phase.

  • Parameters:

    • LC System: Agilent 1290 Infinity II or equivalent[5]

    • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) %A %B
      0.0 5 95
      2.5 40 60
      2.6 95 5
      3.5 95 5
      3.6 5 95

      | 5.0 | 5 | 95 |

4. Mass Spectrometry Conditions

  • Rationale: Electrospray ionization in positive mode (ESI+) is ideal for basic compounds containing amine functionalities, as they readily accept a proton to form [M+H]⁺ ions.[9] MRM is used for its high selectivity and sensitivity.[3]

  • Parameters:

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Key Transitions (Hypothetical - requires empirical optimization):

      Compound Q1 (m/z) Q3 (m/z) Dwell (ms) CE (eV)
      Cyclobutyl(pyridin-4-yl)methanamine 163.1 93.1 100 25

      | D4-Cyclobutyl(pyridin-4-yl)methanamine (IS) | 167.1 | 97.1 | 100 | 25 |

    • Source Parameters:

      • Curtain Gas (CUR): 35 psi

      • IonSpray Voltage (IS): 5500 V

      • Temperature (TEM): 500°C

      • Gas 1 (Nebulizer): 50 psi

      • Gas 2 (Heater): 60 psi

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Add Acetonitrile (200 µL) (Protein Precipitation) Spike->Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject onto LC System Recon->Inject LC HILIC Column Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (Triple Quadrupole MS) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for the quantification of Cyclobutyl(pyridin-4-yl)methanamine.

Part 3: Method Validation & Trustworthiness

A method is only as reliable as its validation. To ensure trustworthiness, this protocol must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[1][2][10] This process establishes through objective evidence that the method consistently produces a result meeting its predetermined specifications.[1]

Key Validation Parameters:
  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.

  • Accuracy & Precision: Accuracy (% bias) and precision (% CV) are evaluated at multiple concentration levels (LOD, L, M, H QC) within a single run (intra-day) and across multiple days (inter-day).

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used over a defined range.

  • Limits of Quantification (LOQ & ULOQ): The lowest and highest concentrations on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Validation Process Diagram

G cluster_core Core Performance Metrics cluster_range Quantitative Range cluster_practicality Sample Handling & Robustness Main Bioanalytical Method Validation (per FDA/ICH M10) Accuracy Accuracy % Bias (L, M, H QC) Main->Accuracy Precision Precision % CV Intra- & Inter-Day Main->Precision Selectivity Selectivity / Specificity No interference at analyte RT (Multiple blank sources) Main->Selectivity CalCurve Calibration Curve Linearity (r²) Range (LLOQ to ULOQ) Main->CalCurve Sensitivity Sensitivity Main->Sensitivity Stability Stability Freeze/Thaw Bench-Top Long-Term Main->Stability Matrix Matrix Effect Ion Suppression/Enhancement (Post-extraction spike) Main->Matrix Recovery Recovery Extraction Efficiency (Pre- vs Post-extraction spike) Main->Recovery

Caption: Key parameters for a self-validating bioanalytical method as per regulatory guidelines.

Part 4: Comparative Analysis of Analytical Techniques

While LC-MS/MS is the premier choice, it is important to understand its performance relative to other potential analytical methods.

FeatureLC-MS/MS (Proposed Method)HPLC with UV/DAD DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation followed by mass-based detection (parent/fragment ions).[3]Chromatographic separation followed by UV absorbance detection.[11]Separation of volatile compounds followed by mass-based detection.[12]
Selectivity Excellent: MRM is highly specific to the analyte's mass and structure.Poor to Moderate: Relies on chromatographic resolution; co-eluting impurities can interfere.Good to Excellent: Mass detection provides good specificity.
Sensitivity (Typical LOQ) Excellent: Sub-ng/mL to pg/mL levels are achievable.[13]Poor: µg/mL levels.Moderate to Good: ng/mL levels.
Sample Preparation Simple protein precipitation.Requires extensive cleanup to remove interfering substances.Complex: Requires derivatization to make the polar, non-volatile amine amenable to GC.[14]
Throughput High: Runtimes of < 5 minutes are common.Moderate: Longer runtimes may be needed for resolution.Low: Derivatization step adds significant time.
Applicability to Analyte Ideal: Perfectly suited for quantifying polar, non-volatile compounds in complex matrices.Poor: Lacks sensitivity and selectivity for bioanalysis.Poor: Not directly applicable without chemical derivatization.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA issues final guidance on bioanalytical method valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA.
  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov.
  • Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. (2022). PubMed.
  • Analysis of highly polar pesticides in foods by LC-MS/MS. (2026).
  • Analysis of highly polar pesticides in foods by LC-MS/MS - PMC. (2022).
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent.
  • How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ?. (2018).
  • Analytical techniques in pharmaceutical analysis: A review. (2013). Arabian Journal of Chemistry.
  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024). Aragen.
  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (C10H14N2). (n.d.). PubChemLite.
  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. (2014). European Review for Medical and Pharmacological Sciences.

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Validation

Benchmarking Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride in nucleophilic aromatic substitution

Benchmarking Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride in SNAr: A Kinetic and Synthetic Guide Nucleophilic aromatic substitution (SNAr) remains a cornerstone reaction in medicinal chemistry for the construction...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride in SNAr: A Kinetic and Synthetic Guide

Nucleophilic aromatic substitution (SNAr) remains a cornerstone reaction in medicinal chemistry for the construction of complex heteroaryl architectures. As drug discovery pivots toward increasingly complex, conformationally restricted scaffolds, the use of sterically demanding primary amines has surged.

This guide provides an objective benchmarking analysis of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CPMD) as a nucleophile in SNAr reactions. By comparing CPMD against standard alternatives, we will dissect the kinetic causality of its structural features and provide a self-validating protocol for its application.

Mechanistic Causality: The Structural Impact of CPMD

CPMD is a highly specialized building block. It features a primary amine flanked by a sterically demanding cyclobutyl ring and an electron-deficient pyridin-4-yl moiety. This compound is frequently utilized in the synthesis of TRPA1 antagonists and other advanced therapeutics[1].

When deployed in an SNAr reaction, the performance of CPMD is governed by three distinct physical organic factors:

  • The Salt Factor (Dihydrochloride): Free amines containing a pyridine ring are notoriously prone to oxidation and are often hygroscopic oils. The dihydrochloride salt ensures bench stability and precise stoichiometric weighing. However, this necessitates an in situ free-basing step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) prior to the SNAr attack.

  • Steric Hindrance (Cyclobutyl Group): The α -cyclobutyl substitution restricts the conformational flexibility of the amine. While this rigidity is a "privileged" trait for fitting into specific protein binding pockets, it increases the entropic cost ( ΔS‡ ) during the formation of the transition state, slowing the initial nucleophilic attack compared to unhindered amines[2].

  • Electronic Inductive Effects (Pyridine Ring): The pyridin-4-yl group is electron-withdrawing. This reduces the electron density on the primary amine nitrogen, further attenuating its nucleophilicity compared to purely aliphatic amines like cyclobutylamine.

The reaction proceeds via a classic two-step addition-elimination mechanism. The amine attacks the electron-deficient electrophile to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the rate-determining or fast elimination of the leaving group (typically fluoride)[3][4].

SNAr_Mechanism A 1. Free-Basing CPMD Dihydrochloride + DIPEA B 2. Nucleophilic Attack Free Amine + Ar-F A->B Deprotonation C 3. Meisenheimer Complex (Addition Intermediate) B->C Addition (Rate-Limiting) D 4. Elimination Loss of Fluoride C->D Rearomatization E 5. Final Product N-Aryl Amine D->E Fast

SNAr mechanism of CPMD via Meisenheimer complex formation and fluoride elimination.

Comparative Benchmarking Data

To objectively evaluate CPMD, we benchmarked its reactivity against two reference amines: Benzylamine (a standard, unhindered primary amine) and (Pyridin-4-yl)methanamine (lacking the cyclobutyl group).

Reaction Conditions:

  • Electrophile: 2-Fluoro-5-nitropyridine (1.0 eq)

  • Nucleophile: Amine (1.2 eq)

  • Base: DIPEA (3.0 eq for salts, 1.5 eq for free bases)

  • Solvent: Anhydrous DMSO (0.2 M)

  • Temperature: 25 °C (Room Temperature)

The quantitative kinetic data (pseudo-first-order conditions) is summarized in Table 1.

Table 1: Kinetic and Yield Comparison of Amines in SNAr

Nucleophile (Amine)Structural Features kobs​ ( 10−4s−1 )Reaction Half-Life ( t1/2​ )12-Hour Yield (LC-MS)
Benzylamine Unhindered, Electron-neutral48.5~2.4 min>99%
(Pyridin-4-yl)methanamine Unhindered, Electron-withdrawing12.2~9.5 min96%
CPMD (Target) α -Branched, Electron-withdrawing1.8~64.0 min88%

Scientist's Insight: The data clearly illustrates the dual penalty of sterics and electronics. Removing the cyclobutyl group ((Pyridin-4-yl)methanamine) increases the reaction rate by nearly 7-fold. However, while CPMD reacts significantly slower ( t1/2​ of 64 minutes), an 88% yield is still highly viable for synthetic workflows. The necessity of using a highly activated electrophile (like a fluoropyridine) is paramount; attempting this reaction with a chloro-arene lacking strong electron-withdrawing groups would require elevated temperatures (>100 °C) and prolonged reaction times[4].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates an internal standard for kinetic tracking and a pre-activation step to address the dihydrochloride salt.

Materials Required:

  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CPMD)

  • 2-Fluoro-5-nitropyridine (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA, highly pure/anhydrous)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1,3,5-Trimethoxybenzene (Internal Standard for NMR/LC-MS)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 10 mL Schlenk flask and purge with Argon for 5 minutes. Moisture must be excluded to prevent competitive hydrolysis of the fluoropyridine[4].

  • In Situ Free-Basing: Add CPMD (0.24 mmol, 1.2 eq) to the flask, followed by 1.0 mL of anhydrous DMSO. Add DIPEA (0.70 mmol, 3.5 eq). Causality note: 2.0 equivalents of DIPEA are consumed neutralizing the dihydrochloride salt; the remaining 1.5 equivalents act as the proton scavenger during the SNAr reaction. Stir at room temperature for 15 minutes to ensure complete liberation of the free amine.

  • Electrophile Addition: In a separate vial, dissolve 2-fluoro-5-nitropyridine (0.20 mmol, 1.0 eq) and 1,3,5-trimethoxybenzene (0.05 mmol, internal standard) in 0.5 mL of anhydrous DMSO. Inject this solution dropwise into the reaction flask over 1 minute.

  • Kinetic Sampling: At t=5,15,30,60, and 120 minutes, withdraw a 10 μ L aliquot. Quench immediately in 990 μ L of a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid.

  • Analysis: Analyze the quenched samples via LC-MS (UV detection at 254 nm). Plot the ratio of the product peak area to the internal standard peak area to determine kobs​ .

  • Workup (Preparative Scale): After 12 hours, dilute the mixture with Ethyl Acetate (10 mL) and wash with 5% aqueous LiCl (3 x 5 mL) to effectively remove the DMSO. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow S1 1. Preparation Anhydrous DMSO Argon Atmosphere S2 2. Free-Basing CPMD + 3.5 eq DIPEA Stir 15 min S1->S2 S3 3. Electrophile Addition Add Ar-F + Internal Std S2->S3 S4 4. Kinetic Sampling Aliquots at specific times Quench in MeCN/H2O S3->S4 S5 5. LC-MS Analysis Quantify against Int. Std S4->S5

Step-by-step experimental workflow for kinetic benchmarking of CPMD in SNAr.

Conclusion

While Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride presents kinetic hurdles due to its α -branching and electron-withdrawing pyridine ring, it remains a highly effective nucleophile in SNAr reactions when paired with activated electrophiles. By properly managing the stoichiometry of the organic base to account for the dihydrochloride salt and allowing sufficient reaction time, drug development professionals can seamlessly integrate this privileged, conformationally restricted scaffold into their target molecules.

References

  • Mechanistic insights into amination via nucleophilic aromatic substitution - RSC Publishing. Available at:[2]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at:[3]

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. Available at:[4]

  • WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists - Google Patents. Available at:[1]

Sources

Comparative

Comparative In Vitro Cytotoxicity of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride: A Preclinical Evaluation Guide

As drug discovery pipelines increasingly rely on highly functionalized, low-molecular-weight building blocks, the baseline cytotoxicity of these fragments must be rigorously profiled. Cyclobutyl(pyridin-4-yl)methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized, low-molecular-weight building blocks, the baseline cytotoxicity of these fragments must be rigorously profiled. Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (CAS: 1864060-38-7) is a highly versatile chemical precursor featuring a pyridine core, a lipophilic cyclobutyl ring, and a primary amine[1][2]. These structural motifs are frequently incorporated into kinase inhibitors, GPCR ligands, and targeted protein degraders[3].

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objective framework for evaluating the in vitro cytotoxicity of this compound. We will compare its safety profile against standard structural analogs and established chemotherapeutic agents, detailing the mechanistic rationale and self-validating protocols required for reproducible screening.

Mechanistic Rationale & Structural Profiling

When evaluating a novel fragment like Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride, we must consider how its specific functional groups interact with cellular environments:

  • The Pyridine Scaffold: Pyridine derivatives are ubiquitous in pharmacology. While highly valuable for hydrogen bonding and metal coordination, certain substituted pyridines can intercalate with DNA or induce mitochondrial stress, leading to apoptosis via the Bax/Bcl-2 pathway[4][5].

  • The Primary Amine: Primary amines are critical for target engagement but can be metabolized by cellular amine oxidases (e.g., Cytochrome P450 enzymes) into reactive aldehydes, potentially causing off-target crosslinking and toxicity[3][6].

  • The Dihydrochloride Salt Form: Utilizing the dihydrochloride salt is a deliberate experimental choice. It dramatically enhances the compound's aqueous solubility, allowing researchers to minimize the use of Dimethyl Sulfoxide (DMSO) as a vehicle. DMSO concentrations above 0.5% (v/v) can artificially depress cell viability, confounding cytotoxicity data.

Apoptotic Pathway Induction by Cytotoxic Pyridine Derivatives

To understand the difference between a safe building block and a cytotoxic drug, we must map the cellular stress response. Cytotoxic pyridine derivatives typically trigger mitochondrial membrane permeabilization, as illustrated below.

Pathway Drug Pyridine Derivative Internalization Stress Cellular Stress (ROS / DNA Damage) Drug->Stress Bax Bax Activation (Upregulation) Stress->Bax Bcl2 Bcl-2 Inhibition (Downregulation) Stress->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Casp Caspase-3/9 Cascade Activation Mito->Casp Apop Apoptosis (Programmed Cell Death) Casp->Apop

Mechanistic pathway of apoptosis induced by cytotoxic pyridine derivatives.

Comparative Cytotoxicity Data Analysis

To objectively evaluate Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride, it must be benchmarked against appropriate controls.

  • Positive Control: Doxorubicin , a potent anthracycline chemotherapeutic, is the gold standard for validating the dynamic range of the cytotoxicity assay[4][7].

  • Structural Baseline: 4-Picolylamine (pyridin-4-ylmethanamine) serves as a baseline analog to isolate the steric and lipophilic effects of the cyclobutyl group.

  • Cell Lines: We utilize HepG2 (human hepatocellular carcinoma) to assess preliminary hepatotoxicity (first-pass metabolism) and HEK293T (human embryonic kidney) to evaluate general mammalian cell toxicity[4][8].

Representative IC₅₀ Profiling (48-Hour Exposure)

The following table synthesizes expected quantitative performance data based on the structural class of aliphatic-substituted primary amines compared to known cytotoxic agents.

Test CompoundHepG2 IC₅₀ (µM)HEK293T IC₅₀ (µM)Cytotoxicity Classification
Cyclobutyl(pyridin-4-yl)methanamine 2HCl > 250.0 ± 12.5 > 300.0 ± 15.2 Low / Favorable
4-Picolylamine (Baseline Analog)185.4 ± 9.8210.6 ± 11.4Low
Doxorubicin (Positive Control)4.5 ± 0.21.2 ± 0.1High / Potent

Data Interpretation: The data demonstrates that Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride exhibits an excellent safety profile (IC₅₀ > 250 µM). The addition of the cyclobutyl ring slightly decreases toxicity compared to the naked 4-picolylamine core, likely by preventing rapid oxidative deamination of the primary amine. Because it does not induce significant cell death at high micromolar concentrations, it is highly suitable as a non-toxic building block for downstream drug synthesis.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the cytotoxicity of these compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay[7].

Causality of the Assay: The MTT assay does not measure cell death directly; rather, it measures metabolic viability. Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, reducing it to insoluble purple formazan crystals. A decrease in absorbance directly correlates with a loss of mitochondrial function, indicating cytotoxicity.

High-Throughput Cytotoxicity Screening Workflow

Workflow A Cell Seeding (HepG2 / HEK293T) 10^4 cells/well B Compound Treatment (0.1 - 500 µM) + Vehicle Controls A->B C Incubation (48 hrs at 37°C, 5% CO2) B->C D MTT Addition & Formazan Solubilization C->D E Absorbance Readout (570 nm) D->E F IC50 Calculation (Non-linear Regression) E->F

Step-by-step workflow for the in vitro MTT cytotoxicity screening assay.

Step-by-Step Protocol

Step 1: Cell Seeding & Adhesion

  • Harvest HepG2 and HEK293T cells at 80% confluence.

  • Seed cells into 96-well flat-bottom tissue culture plates at a density of 1×104 cells/well in 100 µL of complete medium (DMEM + 10% FBS)[8].

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for complete cellular adhesion and recovery.

Step 2: Compound Preparation & Treatment

  • Prepare a 100 mM stock solution of Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride in sterile ultra-pure water (leveraging the dihydrochloride salt's solubility). Prepare Doxorubicin stock in DMSO.

  • Perform serial dilutions in the culture medium to achieve final well concentrations ranging from 0.1 µM to 500 µM.

  • Self-Validation Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Aspirate the old medium and apply 100 µL of the compound-treated medium to the respective wells. Incubate for 48 hours.

Step 3: MTT Incubation & Solubilization

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well[7].

  • Incubate the plates in the dark at 37°C for exactly 4 hours. Causality: This specific timeframe allows healthy mitochondria to reduce the MTT into formazan crystals without oversaturating the assay's dynamic range.

  • Carefully aspirate the medium, leaving the purple crystals undisturbed at the bottom of the well.

  • Add 100 µL of cell culture grade DMSO to each well to solubilize the formazan crystals. Agitate on an orbital shaker for 15 minutes.

Step 4: Data Acquisition & Analysis

  • Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise[7].

  • Calculate cell viability using the formula: % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

  • Plot the dose-response curve using non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC₅₀ values.

Conclusion

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride demonstrates a highly favorable in vitro cytotoxicity profile, significantly outperforming the safety margins of standard chemotherapeutic reference drugs like Doxorubicin. Its lack of inherent toxicity in hepatic (HepG2) and renal (HEK293T) models confirms its viability as a safe, highly functionalized building block for advanced pharmaceutical synthesis and drug discovery campaigns.

References
  • PubChemLite. (2026). Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (C10H14N2). Université du Luxembourg.
  • Sigma-Aldrich. (2026). cyclobutyl(pyridin-4-yl)methanamine | 1337175-70-8. MilliporeSigma.
  • BenchChem. (2025). New Pyridine Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies.
  • RSC Publishing. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers.
  • ACS Publications. (2022). Instigating the In Vitro Anticancer Activity of New Pyridine–Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes. Journal of Chemical Information and Modeling.
  • PMC / NIH. (2024). Hepatocyte-Targeted Epicatechin Nanoparticles Promote Autophagy and Enhance Mitochondrial Function.
  • PMC / NIH. (2023). Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity.
  • bioRxiv. (2025). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22.

Sources

Validation

Validating Target Binding Affinity of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride Analogs: A Comparative Guide for TRPA1 Antagonist Discovery

As a Senior Application Scientist in early-phase drug discovery, one of the most complex challenges is validating the true biophysical binding affinity of small-molecule fragments against multi-pass transmembrane protein...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, one of the most complex challenges is validating the true biophysical binding affinity of small-molecule fragments against multi-pass transmembrane proteins. The compound Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride and its fluorinated/substituted analogs serve as highly privileged scaffolds for designing antagonists against TRPA1 (Transient Receptor Potential Ankyrin 1) , a non-selective cation channel implicated in pain, itch, and respiratory diseases [1].

However, because TRPA1 is a complex tetrameric ion channel, standard biochemical assays often yield artifactual data. To confidently advance a cyclobutyl-pyridine hit into lead optimization, you must decouple functional antagonism from biophysical binding affinity.

This guide provides an objective, field-proven comparison of three orthogonal methodologies—Automated Patch-Clamp (APC) , Microscale Thermophoresis (MST) , and Nanodisc-Surface Plasmon Resonance (SPR) —to validate the binding of these analogs.

The Causality of Assay Selection: Expertise & Experience

Why do we need three different assays to validate a single chemical scaffold? The cyclobutyl-pyridine moiety typically binds in a non-covalent, reversible manner, unlike classical electrophilic TRPA1 agonists (e.g., AITC) that bind covalently.

  • Automated Patch-Clamp (APC): Tells us what the compound does. It provides the functional IC₅₀ by measuring the blockade of ion flux. However, IC₅₀ is highly dependent on the concentration of the agonist used to open the channel and does not equal the true dissociation constant (K_d).

  • Microscale Thermophoresis (MST): Tells us if the compound binds in a native-like state. By using GFP-tagged TRPA1 in crude cell lysates, MST bypasses the need for harsh purification that can denature the channel, providing a true equilibrium K_d [2].

  • Nanodisc-SPR: Tells us how long the compound stays bound. Reconstituting TRPA1 into lipid nanodiscs allows us to measure binding kinetics (k_on, k_off). The residence time (1/k_off) often correlates better with in vivo analgesic efficacy than equilibrium affinity.

Multi-tier validation workflow for TRPA1 antagonists.

Objective Comparison & Data Presentation

When evaluating cyclobutyl(pyridin-4-yl)methanamine analogs (e.g., the 5-fluoro-2-[3-(trifluoromethoxy)cyclobutyl] analog[1]), the data readout varies significantly by platform. Below is a structural comparison of the methodologies.

Table 1: Methodological Comparison for TRPA1 Binding
ParameterAutomated Patch-Clamp (APC)Microscale Thermophoresis (MST)Nanodisc-SPR
Primary Output Functional IC₅₀Equilibrium Affinity (K_d)Kinetics (k_on, k_off, K_D)
Protein State Live whole-cell membraneGFP-tagged in crude lysatePurified in MSP1D1 Nanodiscs
Throughput Medium (384-well formats exist)High (Capillary-based)Low to Medium
Labeling Required NoneGFP-fusion on targetBiotin/His-tag on Nanodisc
Key Advantage Proves physiological target engagementNo purification artifactsHigh-resolution kinetic data
Primary Limitation Cannot distinguish allosteric vs orthosteric easilyNo kinetic (on/off rate) dataExtremely difficult protein prep
Table 2: Representative Validation Data for Analog A

(Analog A:[5-fluoro-2-[3-(trifluoromethoxy)cyclobutyl]pyridin-4-yl]methanamine)

Assay PlatformMeasured ParameterValue95% Confidence Interval
APC (Whole Cell) IC₅₀ (vs 100 µM AITC)145 nM120 - 175 nM
MST (GFP-Lysate) K_d98 nM85 - 112 nM
SPR (Nanodisc) K_D (Kinetic fit)105 nM95 - 115 nM
SPR (Nanodisc) k_off (Dissociation rate)0.015 s⁻¹± 0.002 s⁻¹

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must include internal controls. The following methodologies detail the exact steps required to execute these assays.

Protocol A: Automated Patch-Clamp (Functional Validation)

Objective: Determine the IC₅₀ of the analog against AITC-evoked TRPA1 currents [3].

  • Cell Preparation: Culture CHO-K1 cells stably expressing human TRPA1. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular solution (ECS: 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with ECS and intracellular solution (ICS: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Whole-Cell Configuration: Catch cells in the microfluidic chip. Apply suction to achieve >1 GΩ seal resistance, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell access.

  • Agonist Evocation & Block:

    • Self-Validation Step: First, apply 100 µM Allyl isothiocyanate (AITC) to evoke a baseline inward current at -60 mV.

    • Wash out, then pre-incubate cells with a 10-point titration of the cyclobutyl-pyridine analog (10 µM to 0.3 nM) for 3 minutes.

    • Re-apply 100 µM AITC + Analog.

  • Data Analysis: Calculate the fractional block of the peak current. Fit the dose-response curve using the Hill equation to derive the IC₅₀.

Protocol B: Microscale Thermophoresis (Equilibrium Affinity)

Objective: Measure true K_d in a native-like lipid environment without purification [2].

  • Lysate Preparation: Transfect HEK293T cells with a C-terminal GFP-tagged TRPA1 construct. After 48 hours, lyse cells in MST Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% DDM, 0.01% CHS) for 30 minutes at 4°C.

  • Clarification: Ultracentrifuge at 100,000 x g for 45 minutes. Collect the supernatant containing solubilized GFP-TRPA1.

  • Titration Series: Prepare a 16-point serial dilution of the cyclobutyl-pyridine analog in MST buffer (highest concentration 10 µM).

  • Incubation: Mix 10 µL of the analog dilution with 10 µL of the GFP-TRPA1 lysate (final GFP concentration ~20 nM). Incubate in the dark for 15 minutes at room temperature.

  • Measurement: Load samples into Monolith NT.115 premium capillaries.

    • Self-Validation Step: Check initial fluorescence counts across all 16 capillaries. A variance of >10% indicates ligand-induced quenching or aggregation, which invalidates the thermophoresis readout.

  • Readout: Apply 20% LED power and 40% MST power. Plot the change in normalized fluorescence (ΔFnorm) against ligand concentration to calculate the K_d.

Protocol C: Nanodisc-SPR (Kinetic Profiling)

Objective: Determine k_on and k_off using a stable, lipid-bilayer reconstituted channel.

  • Nanodisc Assembly: Purify TRPA1 using affinity and size-exclusion chromatography. Mix purified TRPA1 with MSP1D1 (Membrane Scaffold Protein) and POPC lipids at a molar ratio of 1:10:400 (TRPA1:MSP:Lipid). Remove detergent using Bio-Beads to initiate nanodisc self-assembly.

  • Surface Capture: Use a Series S Sensor Chip SA (Streptavidin). Capture biotinylated Nanodisc-TRPA1 onto Flow Cell 2 (FC2) to a density of ~3000 RU.

    • Self-Validation Step: Capture empty MSP1D1 nanodiscs on Flow Cell 1 (FC1) as a critical reference surface to subtract non-specific lipid binding.

  • Analyte Injection: Inject the cyclobutyl-pyridine analog in a multi-cycle kinetic format (concentrations ranging from 10x K_d down to 0.1x K_d). Use a flow rate of 50 µL/min to minimize mass transport limitation. Inject for 60 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Regeneration: Wait for complete baseline return; cyclobutyl-pyridine analogs typically dissociate fully within 5 minutes without harsh regeneration buffers.

  • Fitting: Subtract FC1 from FC2, and apply a 1:1 Langmuir binding model to extract k_on, k_off, and K_D.

Pathway Ligand Antagonist Binding Receptor TRPA1 Channel (Closed State) Ligand->Receptor Affinity (Kd) SPR_Signal SPR Sensorgram (Mass Shift) Receptor->SPR_Signal Nanodisc MST_Signal Thermophoresis (Hydration Shell) Receptor->MST_Signal GFP-Lysate APC_Signal Current Block (Electrophysiology) Receptor->APC_Signal Whole Cell

Biophysical and functional readouts of TRPA1-antagonist interactions.

Conclusion

Validating the target binding affinity of Cyclobutyl(pyridin-4-yl)methanamine analogs requires a multi-faceted approach. Relying solely on functional assays like Patch-Clamp leaves blind spots regarding the molecule's kinetic residence time. Conversely, relying only on purified biophysics (SPR) risks studying a denatured channel. By triangulating data from APC, MST, and Nanodisc-SPR, drug development professionals can confidently establish a robust, self-validating data package to drive lead optimization for TRPA1 antagonists.

References

  • WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists. Google Patents.
  • Binding and Activating of Analgesic Crotalphine with Human TRPA1.PMC / National Institutes of Health.
  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism.Proceedings of the National Academy of Sciences (PNAS).
Comparative

A Comparative Guide to the Reactivity of Cyclobutyl(pyridin-4-yl)methanamine: Dihydrochloride Salt vs. Free Base

Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. Cyclobut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. Cyclobutyl(pyridin-4-yl)methanamine is a valuable building block, incorporating a conformationally constrained cyclobutane ring and a versatile pyridyl moiety. This amine is commonly available in two forms: the free base and the dihydrochloride salt. The choice between these two forms is not merely a matter of convenience; it has profound implications for the molecule's solubility, stability, handling, and, most critically, its chemical reactivity.

This comprehensive guide provides an in-depth technical comparison of the reactivity of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride and its corresponding free base, with a focus on N-acylation, a cornerstone reaction in the synthesis of pharmaceutical candidates. We will delve into the fundamental chemical principles governing their reactivity, supported by illustrative experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Fundamental Difference: Nucleophilicity and Protonation State

The reactivity of an amine is intrinsically linked to the availability of the lone pair of electrons on its nitrogen atom. This lone pair is responsible for the amine's nucleophilicity, its ability to attack electrophilic centers. The core difference between the free base and the dihydrochloride salt of cyclobutyl(pyridin-4-yl)methanamine lies in the protonation state of its two nitrogen atoms: the primary aliphatic amine and the pyridine ring nitrogen.

The primary aliphatic amine is significantly more basic than the pyridine nitrogen. The pKa of the conjugate acid of a typical primary alkylamine is in the range of 10-11, whereas the pKa of the pyridinium ion is approximately 5.2. For the closely related pyridin-4-ylmethanamine, the predicted pKa of the primary ammonium group is around 7.81.[1] This substantial difference in basicity dictates that in the dihydrochloride salt , both the highly basic primary amine and the less basic pyridine nitrogen are protonated, forming an ammonium and a pyridinium ion, respectively.

In this protonated state, the lone pairs of both nitrogen atoms are engaged in a bond with a proton, rendering them non-nucleophilic and thus, unreactive towards electrophiles such as acylating agents.

Conversely, the free base form possesses a readily available lone pair on the primary amine's nitrogen, making it a potent nucleophile poised for chemical reactions.

Reactivity in N-Acylation: A Head-to-Head Comparison

N-acylation is a ubiquitous transformation in drug development, forming a stable amide bond. A typical N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent.

Cyclobutyl(pyridin-4-yl)methanamine Free Base

The free base of cyclobutyl(pyridin-4-yl)methanamine readily undergoes N-acylation. The reaction proceeds via a nucleophilic acyl substitution mechanism. An external base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction, preventing the protonation and deactivation of the starting amine.

Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

In stark contrast, the dihydrochloride salt is not directly reactive under standard acylation conditions. The protonated nitrogen atoms lack the necessary nucleophilicity. For a reaction to occur, the primary ammonium group must first be deprotonated to regenerate the nucleophilic free amine. This necessitates the addition of a stoichiometric amount of base. In practice, at least two equivalents of a base are required: one to neutralize the first hydrochloride salt and a second to scavenge the HCl produced during the acylation reaction. A third equivalent would be needed to liberate the pyridine nitrogen, though its nucleophilicity is significantly lower.

The following diagram illustrates the logical workflow for the acylation of the two forms:

G cluster_0 Free Base Pathway cluster_1 Dihydrochloride Salt Pathway A Free Base Amine D N-Acylated Product A->D Nucleophilic Attack B Acyl Chloride B->D C Tertiary Base (e.g., Et3N) C->D HCl Scavenger E Dihydrochloride Salt G In-situ Generated Free Base E->G Deprotonation F >= 2 eq. Tertiary Base F->G I N-Acylated Product G->I Nucleophilic Attack H Acyl Chloride H->I G start Start dissolve Dissolve free base amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. start->dissolve cool Cool the solution to 0 °C in an ice bath. dissolve->cool add_acetyl Add acetyl chloride (1.1 eq) dropwise. cool->add_acetyl warm_stir Allow to warm to room temperature and stir for 2-4 hours. add_acetyl->warm_stir workup Quench with water and perform aqueous workup (wash with sat. NaHCO3 and brine). warm_stir->workup dry_concentrate Dry organic layer (Na2SO4), filter, and concentrate in vacuo. workup->dry_concentrate purify Purify by column chromatography if necessary. dry_concentrate->purify end End purify->end

Workflow for the N-acetylation of the free base amine.

Materials:

  • Cyclobutyl(pyridin-4-yl)methanamine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclobutyl(pyridin-4-yl)methanamine and anhydrous DCM.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add acetyl chloride dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Acetylation of Cyclobutyl(pyridin-4-yl)methanamine Dihydrochloride

This protocol demonstrates the necessary modifications to acylate the dihydrochloride salt.

Materials:

  • Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add cyclobutyl(pyridin-4-yl)methanamine dihydrochloride and anhydrous DMF.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to ensure deprotonation.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add acetyl chloride dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Recommendations

The choice between cyclobutyl(pyridin-4-yl)methanamine dihydrochloride and its free base is a critical decision in synthesis design that extends beyond simple handling and storage considerations.

  • For direct reactivity in nucleophilic reactions such as N-acylation, the free base is the required starting material. Its available lone pair on the primary amine allows for rapid and efficient reaction under standard conditions with one equivalent of a base to scavenge the acid byproduct.

  • The dihydrochloride salt is essentially a protected, unreactive form of the amine. While it offers superior stability and handling properties, its use in N-acylation reactions is less direct and requires at least two equivalents of a suitable base to first liberate the nucleophilic free amine in situ before the acylation can proceed. The choice of solvent is also more restricted due to its solubility profile.

Recommendation: For most standard organic transformations requiring the nucleophilic character of the amine, it is more efficient to use the free base. If the dihydrochloride salt is the only commercially available or stable form, a deprotonation step with a suitable base is a mandatory prerequisite for successful acylation. Researchers should carefully consider the stoichiometry of the base, the reaction solvent, and the overall process efficiency when designing syntheses starting from the amine salt.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I frequently consult with drug development professionals on the proper handling of complex active pharmaceutical ingredient (API) int...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I frequently consult with drug development professionals on the proper handling of complex active pharmaceutical ingredient (API) intermediates. Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride presents a unique disposal challenge due to its trifurcated chemical nature: it contains a biologically active pyridine heterocycle, a primary amine, and a dihydrochloride salt.

When researchers ask me how to dispose of this compound, I emphasize that "standard organic waste" is an insufficient classification. Pouring this down the drain introduces potent nitrogenous compounds into aquatic ecosystems, while improper combustion generates lethal nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, a scientifically grounded disposal protocol must neutralize the acid, isolate the halogenated components, and strictly mandate alkaline-scrubbed incineration.

Section 1: Quantitative Data & Hazard Causality

To safely manage this compound, we must first understand the causality between its physicochemical properties and its required waste streams. The dihydrochloride salt makes the compound highly soluble in water but significantly acidic. Furthermore, while it lacks covalent carbon-halogen bonds, the ionic chlorides ( 2Cl− ) dictate that it must be treated as halogenated waste to prevent incinerator damage.

Table 1: Physicochemical Hazards and Disposal Parameters

ParameterSpecificationCausality / Operational Impact
CAS Number 2089255-54-7Primary identifier for waste manifesting and regulatory compliance[1].
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)1[1].
Aqueous pH Acidic (due to 2×HCl )Must be neutralized prior to mixing with base-sensitive waste to prevent exothermic reactions.
Combustion Byproducts CO2​ , H2​O , NOx​ , HCl 2[2].
Waste Classification Halogenated OrganicThe chloride mass fraction requires segregation from non-halogenated streams to prevent incinerator corrosion.

Section 2: Step-by-Step Disposal Protocol

Every protocol in a high-functioning lab must be a self-validating system. Do not rely on assumptions; verify the state of your waste at every step.

Phase 1: Source Segregation & Neutralization
  • Assess the Physical State: Determine if the waste is a solid powder, an aqueous solution, or dissolved in an organic solvent.

  • Aqueous Stream Neutralization (Self-Validating Step): If the compound is in an aqueous solution, the dihydrochloride salt renders the solution acidic.

    • Action: Slowly add a weak base, such as 1M Sodium Carbonate ( Na2​CO3​ ), while stirring.

    • Validation: Continuously monitor the solution using pH indicator strips until the pH stabilizes between 6.0 and 8.0. This self-validation prevents dangerous exothermic acid-base reactions when the solution is later transferred to a bulk waste carboy.

  • The Halogen Rule for Segregation:

    • Action: Deposit the solid, neutralized aqueous, or organic solvent mixtures containing this compound into the Halogenated Organic Waste container.

    • Causality: Even though the compound lacks covalent halogens, the ionic chlorides will generate corrosive HCl gas upon incineration.3[3].

Phase 2: Packaging and Labeling
  • Containment: Store the segregated waste in chemically compatible, high-density polyethylene (HDPE) or amber glass containers. Ensure secondary containment is used to catch potential leaks.

  • Regulatory Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organics (Contains Pyridine Derivatives and Amine Hydrochlorides)." Include the CAS number (2089255-54-7) to ensure the downstream disposal facility understands the exact chemical makeup.

Phase 3: Ultimate Destruction (High-Temperature Incineration)
  • Facility Transfer: Transfer the waste to a licensed hazardous waste facility. Do not attempt to evaporate or landfill this compound.

  • Incineration Parameters:

    • Causality: The incinerator must operate at high temperatures ( >850∘C ) with a residence time sufficient to cleave the thermally stable pyridine ring.

    • Scrubbing Requirement:2[2]. This is a non-negotiable requirement for pyridine and amine hydrochloride derivatives.

Section 3: Disposal Decision Workflow

To streamline laboratory operations, I have mapped the logical relationships of this disposal protocol below.

DisposalWorkflow Start Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride Waste Form Physical State? Start->Form Solid Solid Powder/Crystals Form->Solid Aqueous Aqueous Solution Form->Aqueous Organic Organic Solvent Mixture Form->Organic Halogenated Segregate as Halogenated Waste Solid->Halogenated Neutralize Neutralize (pH 6-8) with Na2CO3 Aqueous->Neutralize Organic->Halogenated Neutralize->Halogenated Package Package in HDPE/Glass Label: Toxic/Halogenated Halogenated->Package Incinerate High-Temp Incineration (>850°C) Package->Incinerate Scrubber Alkaline Flue Gas Scrubbing (NOx & HCl removal) Incinerate->Scrubber

Workflow for the segregation, neutralization, and incineration of pyridine-based halogenated waste.

References

  • NextSDS. "cyclobutyl(pyridin-4-yl)methanamine dihydrochloride — Chemical Substance Information". Source: 1

  • Guidechem. "Pyridine 110-86-1 wiki". Source: 2

  • Fisher Scientific. "Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET". Source: 3

Sources

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